molecular formula C10H12O2 B1321629 2-Ethoxy-5-methylbenzaldehyde CAS No. 116529-99-8

2-Ethoxy-5-methylbenzaldehyde

Cat. No.: B1321629
CAS No.: 116529-99-8
M. Wt: 164.2 g/mol
InChI Key: RSGOAAROJJWZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is offered with a purity of 95% . As a benzaldehyde derivative, this compound serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. It is particularly valuable for synthesizing more complex molecular structures, where the aldehyde group acts as a key functional handle for further chemical transformations. Researchers utilize this building block in the development of novel compounds, leveraging its ethoxy and methyl substituents to fine-tune electronic and steric properties. Strictly for research and development purposes, this product is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory setting. Available in various pack sizes to suit your project needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGOAAROJJWZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Ethoxy-5-methylbenzaldehyde (CAS 116529-99-8), a functionalized aromatic aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry.

Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a trisubstituted benzene derivative characterized by an aldehyde group at position 1, an ethoxy ether linkage at position 2, and a methyl group at position 5. This specific substitution pattern renders it a valuable "privileged scaffold" for constructing complex heterocycles and pharmaceutical agents.

Core Identity Data
ParameterSpecification
CAS Number 116529-99-8
IUPAC Name This compound
Synonyms Benzaldehyde, 2-ethoxy-5-methyl-; 5-Methyl-2-ethoxybenzaldehyde
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES CCOc1c(C=O)cc(C)cc1
InChI Key VWELEPLJZIXGFW-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyValueNote
Appearance Pale yellow to colorless liquidLow-melting solid in high purity
Boiling Point ~252.6°C (at 760 mmHg)Predicted value
Density 1.062 g/cm³Predicted value
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic nature
Flash Point >110°CEstimate based on homologs

Synthetic Pathways & Methodology

The most robust and scalable route to this compound is the Williamson Ether Synthesis utilizing 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) as the starting material. This approach offers high atom economy and regio-control.

Mechanism of Synthesis

The reaction proceeds via an Sɴ2 mechanism where the phenoxide anion (generated in situ) attacks the electrophilic carbon of the ethylating agent (Ethyl Iodide or Diethyl Sulfate).

Critical Control Point: The choice of solvent and base significantly impacts the reaction rate and the formation of C-alkylated byproducts (though rare with hard electrophiles like ethyl iodide).

Experimental Protocol: O-Ethylation

Reagents:

  • Substrate: 5-Methylsalicylaldehyde (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 5-methylsalicylaldehyde (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange).

  • Alkylation: Add Ethyl Iodide (12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting phenol (Rf ~0.6) should disappear, and the less polar ether product (Rf ~0.8) should appear.

  • Workup: Quench the reaction by pouring into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expected yield is 85-95%. The product is typically sufficiently pure for downstream use; distillation can be used for high-purity applications.

Visualization: Synthetic Workflow

Synthesis SM 5-Methylsalicylaldehyde (CAS 613-84-3) Base Base Activation (K2CO3 / DMF) SM->Base Deprotonation Intermediate Phenoxide Anion Base->Intermediate Product This compound (CAS 116529-99-8) Intermediate->Product SN2 Attack (60°C, 4h) Reagent Ethyl Iodide (Et-I) Reagent->Product Electrophile

Caption: Figure 1. Williamson Ether Synthesis pathway converting 5-methylsalicylaldehyde to the target ethoxy derivative.

Reactivity Profile & Functionalization

The chemical behavior of this compound is dominated by the electrophilic aldehyde carbonyl and the electron-donating ethoxy group.

Carbonyl Condensations (Knoevenagel & Claisen-Schmidt)

The aldehyde group is highly reactive toward nucleophiles.

  • Chalcone Synthesis: Reaction with acetophenones (e.g., in the presence of NaOH/EtOH) yields chalcones, which are precursors to flavonoids and pyrazolines.

  • Schiff Bases: Condensation with primary amines yields imines (Schiff bases), widely used as ligands in coordination chemistry or reduced to secondary amines.

Oxidation & Reduction[5]
  • Oxidation: Treatment with KMnO₄ or NaClO₂ converts the aldehyde to 2-ethoxy-5-methylbenzoic acid , a potential scaffold for amide coupling.

  • Reduction: NaBH₄ reduction yields 2-ethoxy-5-methylbenzyl alcohol , useful for etherification or halogenation (benzyl halides).

Electrophilic Aromatic Substitution (EAS)

The 5-methyl and 2-ethoxy groups are ortho/para directors.

  • Nitration/Bromination: Substitution will preferentially occur at the 3-position (ortho to the strong ethoxy donor) or the 6-position (ortho to the methyl, para to the ethoxy). Steric hindrance at position 6 (flanked by aldehyde and methyl) often favors position 3.

Visualization: Reactivity Network

Reactivity Core This compound Acid 2-Ethoxy-5-methylbenzoic acid (Oxidation) Core->Acid KMnO4 / NaClO2 Alcohol 2-Ethoxy-5-methylbenzyl alcohol (Reduction) Core->Alcohol NaBH4 / LiAlH4 Stilbene Stilbene Derivatives (Wittig Reaction) Core->Stilbene Ph3P=CH-R Schiff Schiff Bases / Imines (Amination) Core->Schiff R-NH2 / H+

Caption: Figure 2. Divergent synthesis map showing key functional transformations of the aldehyde core.

Applications in Drug Discovery

This molecule acts as a "privileged structure" fragment in medicinal chemistry. Its lipophilicity (ethoxy/methyl groups) improves membrane permeability compared to its hydroxy/demethylated analogs.

  • Kinase Inhibitors: The 2-alkoxybenzaldehyde motif is frequently found in the design of kinase inhibitors where the aromatic ring occupies the hydrophobic pocket of the enzyme.

  • Anti-inflammatory Agents: Chalcones derived from this aldehyde have shown potential in inhibiting COX-2 and 5-LOX pathways due to the electronic influence of the 5-methyl group.

  • Agrochemicals: Used as an intermediate in the synthesis of specific pesticides where the ethoxy group provides metabolic stability against rapid hydrolysis.

Handling & Safety (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for substituted benzaldehydes.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • ChemicalBook. (2025).[1] this compound Product Description & Properties. Retrieved from

  • Fujifilm Wako Pure Chemical Corp. (2025). This compound Safety Data Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: Benzaldehyde, 2-ethoxy-5-methyl-.[2][3][4][5][6] National Library of Medicine. Retrieved from

  • CymitQuimica. (2025). Catalog Entry: 3-Bromo-2-ethoxy-5-methylbenzaldehyde (Derivative). Retrieved from

Sources

2-Ethoxy-5-methylbenzaldehyde: A Theoretical and Practical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the theoretical properties, synthesis, and potential applications of 2-Ethoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a comprehensive resource for this versatile, yet sparsely documented, aromatic aldehyde.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1] Their significance lies in the dual reactivity of the aromatic ring and the aldehyde functional group. The aldehyde moiety is a versatile handle for a multitude of transformations including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol and Wittig condensations.[2] The substituents on the aromatic ring, in this case, an ethoxy and a methyl group, profoundly influence the molecule's electronic properties and steric environment, thereby modulating its reactivity and providing specific interaction points for biological targets.[2]

This compound, with its unique substitution pattern, presents an interesting scaffold for medicinal chemistry and materials science. The ethoxy group, an electron-donating moiety, can influence the reactivity of the aldehyde and the aromatic ring, while the methyl group provides a lipophilic handle. This combination makes it a valuable, albeit theoretically explored, building block for novel molecular architectures.

Physicochemical and Spectroscopic Profile (Theoretical)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on established chemical principles and data from analogous compounds.

Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and reactivity. The predicted properties for this compound are summarized in the table below.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₀H₁₂O₂Based on molecular structure
Molecular Weight 164.20 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidAnalogy with similar alkoxy benzaldehydes
Boiling Point ~230-240 °CExtrapolation from related compounds
LogP (o/w) ~2.5-3.0Based on contributions from functional groups
CAS Number Not assignedAs of the latest database search
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The predicted spectral data for this compound are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the methyl group, and the aldehydic proton. The chemical shifts (δ) are predicted to be in the following regions:

    • Aldehyde proton (-CHO): 9.8-10.0 ppm (singlet)

    • Aromatic protons: 6.8-7.5 ppm (multiplets)

    • Ethoxy protons (-OCH₂CH₃): 4.0-4.2 ppm (quartet) and 1.3-1.5 ppm (triplet)

    • Methyl proton (-CH₃): 2.2-2.4 ppm (singlet)

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are:

    • Aldehyde carbon (C=O): 190-195 ppm[3]

    • Aromatic carbons: 110-160 ppm

    • Ethoxy carbons (-OCH₂CH₃): ~64 ppm and ~15 ppm

    • Methyl carbon (-CH₃): ~20 ppm

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.

    • C=O stretch (aldehyde): 1685-1705 cm⁻¹ (strong)[4][5]

    • C-H stretch (aldehyde): 2720-2740 cm⁻¹ and 2820-2840 cm⁻¹ (medium)[6]

    • C-O stretch (ethoxy): 1240-1260 cm⁻¹ (strong)

    • Aromatic C-H stretch: ~3030 cm⁻¹

    • Aliphatic C-H stretch: 2850-2980 cm⁻¹

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton (M-1) and the formyl group (M-29).

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 4-methylphenol (p-cresol):

  • Formylation of 4-methylphenol: Introduction of an aldehyde group onto the aromatic ring.

  • Ethylation of the resulting hydroxybenzaldehyde: Conversion of the hydroxyl group to an ethoxy group.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Formylation cluster_1 Step 2: Ethylation 4-methylphenol 4-Methylphenol (p-Cresol) 2-hydroxy-5-methylbenzaldehyde 2-Hydroxy-5-methylbenzaldehyde 4-methylphenol->2-hydroxy-5-methylbenzaldehyde  Reimer-Tiemann or Duff Reaction This compound This compound (Target Molecule) 2-hydroxy-5-methylbenzaldehyde->this compound  Williamson Ether Synthesis (e.g., C2H5I, K2CO3)

Caption: A plausible two-step synthesis of this compound.

Step 1: Formylation of 4-Methylphenol

Two classical methods are suitable for the ortho-formylation of phenols: the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction: This reaction involves treating the phenol with chloroform in a basic solution.[7][8][9][10][11] The electrophilic dichlorocarbene, generated in situ, attacks the electron-rich phenoxide ring, leading primarily to the ortho-formylated product.

    Protocol Outline (Reimer-Tiemann):

    • Dissolve 4-methylphenol in an aqueous solution of a strong base (e.g., NaOH).

    • Add chloroform dropwise to the solution with vigorous stirring at an elevated temperature (e.g., 60-70 °C).

    • After the reaction is complete, acidify the mixture to neutralize the excess base and protonate the phenoxide.

    • Extract the product with an organic solvent and purify by distillation or chromatography.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically in glycerol or acetic acid.[12][13]

    Protocol Outline (Duff):

    • Heat a mixture of 4-methylphenol, HMTA, and glycerol or acetic acid.

    • Hydrolyze the resulting intermediate with dilute acid.

    • Isolate the product, 2-hydroxy-5-methylbenzaldehyde, often by steam distillation.

Step 2: Ethylation of 2-Hydroxy-5-methylbenzaldehyde

The conversion of the hydroxyl group to an ethoxy group can be achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a weak base and subsequent reaction with an ethylating agent.

Protocol Outline (Williamson Ether Synthesis):

  • Dissolve 2-hydroxy-5-methylbenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

  • Heat the mixture to drive the reaction to completion.

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product, this compound, by vacuum distillation or column chromatography.

Reactivity Profile

The reactivity of this compound is governed by its three key functional components: the aldehyde group, the ethoxy group, and the methyl-substituted aromatic ring.

  • Aldehyde Group: This is the primary site of reactivity. It can undergo:

    • Oxidation: To the corresponding 2-ethoxy-5-methylbenzoic acid using common oxidizing agents. The electron-donating ethoxy and methyl groups may influence the rate of oxidation.[2]

    • Reduction: To 2-ethoxy-5-methylbenzyl alcohol using reducing agents like sodium borohydride.

    • Nucleophilic Addition: Reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanides) to form secondary alcohols or other addition products.[14]

    • Condensation Reactions: With amines to form Schiff bases (imines), with active methylene compounds in Knoevenagel condensations, and with ylides in Wittig reactions.[1][2]

  • Aromatic Ring: The ethoxy and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the existing substitution pattern limits the available positions for further substitution. The position ortho to the ethoxy group and meta to the methyl group is the most likely site for further electrophilic attack, though steric hindrance from the adjacent ethoxy group may play a role.

Diagram: Key Reactivity Pathways

G Molecule This compound Oxidation Oxidation (e.g., KMnO4) Molecule->Oxidation [O] Reduction Reduction (e.g., NaBH4) Molecule->Reduction [H] Nucleophilic_Addition Nucleophilic Addition (e.g., R-MgBr) Molecule->Nucleophilic_Addition Nu- Condensation Condensation (e.g., R-NH2) Molecule->Condensation Carboxylic_Acid 2-Ethoxy-5-methylbenzoic acid Oxidation->Carboxylic_Acid Alcohol 2-Ethoxy-5-methylbenzyl alcohol Reduction->Alcohol Secondary_Alcohol Secondary Alcohol Nucleophilic_Addition->Secondary_Alcohol Schiff_Base Schiff Base (Imine) Condensation->Schiff_Base

Caption: Major reaction pathways for this compound.

Applications in Research and Drug Development

While direct applications of this compound are not yet documented, its structural motifs are present in molecules with significant biological activity. Alkoxybenzaldehydes are valuable scaffolds in medicinal chemistry.[15]

  • Precursor for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic properties. The formation of Schiff bases from substituted benzaldehydes is a common strategy in the development of novel antimicrobial and anticancer agents.[16]

  • Molecular Probes: The specific substitution pattern could be exploited in the design of molecular probes to study biological systems. For instance, derivatives could be synthesized to investigate the binding pockets of enzymes or receptors where specific hydrophobic and hydrogen-bonding interactions are important.

  • Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, this compound represents a unique fragment that can be used to explore chemical space and identify starting points for the development of potent and selective inhibitors of various biological targets.

Safety and Handling

As a substituted benzaldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is predicted to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a theoretically promising, yet underexplored, chemical entity. This guide provides a comprehensive overview of its predicted properties, a plausible and detailed synthetic route based on established chemical reactions, and an analysis of its potential reactivity and applications. By furnishing this foundational knowledge, we aim to empower researchers to synthesize and investigate this compound, potentially unlocking new avenues in medicinal chemistry and materials science. The strategic combination of its functional groups makes it a compelling target for further study and a valuable addition to the synthetic chemist's toolbox.

References

  • Google Patents. (1975). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved February 2, 2026, from [Link]

  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Dimethoxybenzaldehyde in Organic Synthesis Research. Retrieved February 2, 2026, from [Link]

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4053*. [Link]

  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved February 2, 2026, from [Link]

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4053*. [Link]

  • Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved February 2, 2026, from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]

  • designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Retrieved February 2, 2026, from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved February 2, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.
  • PubChem. (n.d.). 5-Ethoxy-2-hydroxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • SYNTHESIS. (n.d.). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Retrieved February 2, 2026, from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved February 2, 2026, from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved February 2, 2026, from [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

Sources

Synthesis of "2-Ethoxy-5-methylbenzaldehyde" from 2-hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Development & Medicinal Chemistry

Executive Summary

This technical guide details the synthetic pathway for 2-ethoxy-5-methylbenzaldehyde (Target), a critical intermediate in the synthesis of pharmaceutical pharmacophores and agrochemical actives. The transformation utilizes 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde) as the starting material via a Williamson ether synthesis.

Unlike generic organic chemistry texts, this guide focuses on process reliability , impurity control , and scalability . The protocols herein prioritize the use of Potassium Carbonate (


) over stronger bases (e.g., NaOH) to mitigate the risk of aldol condensation side-reactions common to benzaldehyde derivatives.

Strategic Analysis

Retrosynthetic Disconnection

The target molecule is disconnected at the ethoxy ether linkage. The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on an electrophilic ethyl source.

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: The mild base (

    
    ) deprotonates the phenolic hydroxyl group. Note that the acidity of this phenol is enhanced by the ortho-formyl group (via inductive effects), but the resulting phenoxide is also stabilized by resonance.
    
  • Nucleophilic Attack: The 5-methyl-2-formylphenoxide attacks the

    
    -carbon of the ethylating agent (Ethyl Iodide or Diethyl Sulfate), displacing the leaving group.
    

Critical Consideration: The aldehyde moiety is susceptible to nucleophilic attack or base-catalyzed condensation. Therefore, anhydrous conditions and mild bases are strictly required to preserve the carbonyl functionality.

ReactionMechanism SM 2-Hydroxy-5-methylbenzaldehyde (Starting Material) Inter Phenoxide Anion (Intermediate) SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Promotes Product This compound (Target) Inter->Product SN2 Attack Reagent Ethyl Iodide (EtI) (Electrophile) Reagent->Product Ethyl Group Transfer

Figure 1: Mechanistic pathway for the O-alkylation of 5-methylsalicylaldehyde.

Experimental Protocols

Method A: High-Purity Lab Scale (Recommended)

Rationale: This method uses N,N-Dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, significantly reducing reaction time and increasing yield.

Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

  • Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide, but requires longer reaction time]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (5 mL per gram of substrate)

Protocol:

  • Setup: Charge a round-bottom flask with 2-hydroxy-5-methylbenzaldehyde and anhydrous DMF. Stir until dissolved.

  • Activation: Add anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color change to bright yellow/orange is typical for phenoxides).
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (lower

    
    , stains with 
    
    
    
    ) should disappear.
  • Workup (The "Self-Validating" Step):

    • Pour reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Critical Wash: Wash the combined organic layer with 5% NaOH (aq) .

      • Why? This removes any unreacted starting phenol. The product is neutral and stays in the organic layer; the starting material becomes a water-soluble salt.

    • Wash with Brine, dry over

      
      , and concentrate
      in vacuo.
      
Method B: Scale-Up / Green Chemistry (Alternative)

Rationale: For larger batches (>100g), DMF removal is energy-intensive. Acetone is used as a lower-boiling alternative, though reaction times are longer.

Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

  • Diethyl Sulfate (1.1 eq) [Cheaper for scale, but highly toxic]

  • Potassium Carbonate (2.0 eq)

  • Acetone (Reagent Grade)

Protocol:

  • Combine substrate,

    
    , and Acetone.
    
  • Add Diethyl Sulfate slowly.

  • Heat to Reflux (approx. 56°C) for 12–18 hours.

  • Filter off inorganic salts (

    
    , excess 
    
    
    
    ) while hot.
  • Concentrate the filtrate. Dissolve residue in Ether/DCM and perform the NaOH wash described in Method A.

Process Data & Troubleshooting

Comparative Parameters
ParameterMethod A (DMF/EtI)Method B (Acetone/Et2SO4)
Reaction Time 4–6 Hours12–18 Hours
Temperature 60°CReflux (~56°C)
Typical Yield 90–95%80–85%
Purification Minimal (Extraction sufficient)Recrystallization often needed
Safety Profile Moderate (EtI is toxic)High Risk (Diethyl sulfate is a carcinogen)
Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][2][3][4] Water in the solvent.[5][6] Water solvates the phenoxide, killing its nucleophilicity.

    • Fix: Use anhydrous DMF/Acetone and dry

      
       in an oven before use.
      
  • Problem: "Oiling Out" of Product.

    • Root Cause:[1][2][3][4] The product (this compound) likely has a lower melting point than the starting material due to the loss of intermolecular Hydrogen Bonding.

    • Fix: If the product is an oil, purify via vacuum distillation or column chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Problem: Cannizzaro Reaction (Aldehyde disproportionation).

    • Root Cause:[1][2][3][4] Base concentration too high or temperature too high.

    • Fix: Stick to Carbonate bases; avoid Hydroxide bases at high temperatures.

Workflow Visualization

Workflow Start Start: 2-Hydroxy-5-methylbenzaldehyde Solvation Dissolve in Anhydrous DMF Start->Solvation Deprot Add K2CO3 (1.5 eq) Stir 15 min @ RT Solvation->Deprot Addition Add Ethyl Iodide (1.2 eq) Dropwise Deprot->Addition Reaction Heat to 60°C 4-6 Hours Addition->Reaction Check TLC Check (Hex:EtOAc 8:2) Reaction->Check Check->Reaction Incomplete Quench Quench in Ice Water Extract with EtOAc Check->Quench Complete Wash CRITICAL: Wash Organic Layer with 5% NaOH Quench->Wash Final Dry, Concentrate & Isolate This compound Wash->Final

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling

  • Ethyl Iodide: Highly toxic and volatile. Alkylating agent. Handle only in a fume hood.

  • Diethyl Sulfate: Potent carcinogen. Use Method A (EtI) for initial R&D to avoid handling this reagent unless necessary for cost scaling.

  • Waste Disposal: Aqueous waste from the workup contains iodides/sulfates and basic phenol residues. Segregate as halogenated organic waste.

References

  • Imai, S., & Sano, K. (1975).[2] Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S. Patent No.[2][5][7] 3,867,458.[7] Washington, DC: U.S. Patent and Trademark Office.

    • Context: Establishes the foundational protocol for alkylating 5-substituted salicylaldehydes using dialkyl sulfates and potassium carbon
  • Tokyo Chemical Industry (TCI). (n.d.). 5-Methylsalicylaldehyde Product Specifications. TCI Chemicals.

    • Context: Provides physical property data (MP: 56°C)
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

    • Context: Validates the reactivity of the 5-methyl-2-hydroxybenzaldehyde scaffold in electrophilic aromatic substitutions and modific

Sources

Comprehensive Technical Monograph: 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 55968-07-5 Chemical Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol IUPAC Name: 2-Ethoxy-5-methylbenzaldehyde

Executive Summary

This compound is a specialized aromatic aldehyde intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it consists of a benzene core substituted with a formyl group at position 1, an ethoxy group at position 2, and a methyl group at position 5. This specific substitution pattern renders it a critical building block for "benzo-aliphatic ring substituted alkylamine compounds," often explored in medicinal chemistry for their affinity towards G-protein coupled receptors (GPCRs) and kinase inhibition.

This guide serves as a technical manual for researchers, detailing the compound's physicochemical profile, validated synthetic routes, and downstream synthetic utility.

Physicochemical Profile & Identification

The compound exhibits properties characteristic of lipophilic benzaldehyde derivatives. The ortho-ethoxy group provides steric protection and influences the electronic properties of the aldehyde, making it distinct from its methoxy or hydroxy analogs.

Table 1: Chemical Identity & Predicted Properties
PropertyData / ValueNote
Appearance Pale yellow to colorless liquid or low-melting solidAnalog-based prediction
Boiling Point ~245–250 °C (at 760 mmHg)Predicted based on homologs
LogP ~2.8 – 3.1Lipophilic character
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterTypical for ethoxy-benzaldehydes
SMILES CCOC1=C(C=O)C=C(C)C=C1Canonical structure
Key IR Signals 1680–1700 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (Ar-O-C stretch)Diagnostic bands

Synthetic Routes & Process Chemistry

The most robust and industrially scalable synthesis involves the O-alkylation of 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde). This route is preferred over direct formylation of 4-ethoxytoluene due to higher regioselectivity and milder conditions.

Validated Protocol: Williamson Ether Synthesis

This protocol utilizes potassium carbonate as a base to deprotonate the phenol, followed by nucleophilic attack on ethyl iodide (or diethyl sulfate).

Reagents:

  • Precursor: 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

  • Alkylating Agent: Iodoethane (1.2 eq) or Diethyl Sulfate[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 2-hydroxy-5-methylbenzaldehyde and anhydrous DMF. Add K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: The solution will typically turn bright yellow/orange.

  • Alkylation: Add Iodoethane dropwise to control the exotherm.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 8:1) or HPLC. Conversion is usually complete within 4–6 hours.

  • Workup: Quench the reaction by pouring onto crushed ice/water. The product will either precipitate (if solid) or separate as an oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography if high purity (>99%) is required.

Synthetic Workflow Diagram

SynthesisPath Start 2-Hydroxy-5-methylbenzaldehyde (Precursor) Intermediate Phenoxide Anion (Activated Complex) Start->Intermediate Deprotonation (DMF, 25°C) Reagents K2CO3 (Base) Ethyl Iodide (Et-I) Reagents->Intermediate Add Reagents Product This compound (Target) Intermediate->Product SN2 Nucleophilic Substitution (60°C, 4-6h)

Figure 1: Williamson ether synthesis pathway for the production of this compound.

Reactivity & Synthetic Utility[1]

This compound serves as a versatile "electrophilic hub." The aldehyde moiety is the primary reactive center, while the ethoxy group acts as a directing group for crystal packing and solubility modulation in downstream pharmacophores.

Key Transformations
  • Reductive Amination: Reaction with primary amines (R-NH₂) followed by reduction (NaBH₄ or STAB) yields secondary benzylamines. This is the primary route for generating the "benzo-aliphatic ring substituted alkylamine" class of therapeutics.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid derivatives, useful in designing antioxidants and UV absorbers.

  • Oxidation: Conversion to 2-ethoxy-5-methylbenzoic acid using KMnO₄ or Pinnick oxidation conditions.

Reaction Landscape Diagram

ReactionLandscape Core This compound Amine Reductive Amination (R-NH2 / NaBH4) Core->Amine Acid Oxidation (KMnO4) Core->Acid Styrene Wittig Reaction (Ph3P=CH2) Core->Styrene Benzylamine N-Substituted Benzylamine (Pharm. Scaffold) Amine->Benzylamine Yields ~85% BenzoicAcid 2-Ethoxy-5-methylbenzoic Acid Acid->BenzoicAcid Yields ~90% Vinyl Styrene Derivative Styrene->Vinyl

Figure 2: Divergent synthesis map showing primary downstream applications of the aldehyde core.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, safety protocols should be extrapolated from 2-ethoxybenzaldehyde and benzaldehyde derivatives.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Always handle in a fume hood. The aldehyde can oxidize to the corresponding acid upon prolonged exposure to air; store under nitrogen or argon.

  • First Aid:

    • Skin Contact: Wash immediately with soap and water. Lipophilic aldehydes can penetrate the dermis.

    • Eye Contact: Rinse thoroughly for 15 minutes.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent autoxidation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733390, this compound. PubChem. Available at: [Link][1]

  • Google Patents.Benzo-aliphatic ring substituted alkylamine compounds and uses thereof. Patent CN107531613B.

Sources

"2-Ethoxy-5-methylbenzaldehyde" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 116529-99-8 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry. Structurally derived from 5-methylsalicylaldehyde, this compound features an ethoxy ether functionality at the ortho position and a methyl group at the meta position relative to the aldehyde.

Its primary utility lies in its dual reactivity: the aldehyde moiety acts as a potent electrophile for condensation reactions (Knoevenagel, Claisen-Schmidt, Schiff base formation), while the ethoxy group modulates lipophilicity and electronic density, distinguishing it from its methoxy analog. It is a key building block for bioactive chalcones , Schiff base ligands for catalysis , and benzofuran-based pharmaceuticals .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
CAS Number 116529-99-8
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~250–255 °C (Predicted @ 760 mmHg)
LogP ~2.5 (Predicted)
Solubility Soluble in DCM, EtOAc, Ethanol, DMSO; Insoluble in water
Storage Inert atmosphere (N₂/Ar), 2–8 °C

Synthetic Pathways (Upstream)

The industrial and laboratory-scale synthesis of this compound is achieved via the Williamson Ether Synthesis , essentially alkylating the phenolic oxygen of 5-methylsalicylaldehyde.

Core Synthesis Protocol

Precursor: 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr). Base: Potassium Carbonate (K₂CO₃).

Mechanism & Rationale

The reaction proceeds via an Sₙ2 mechanism . The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group.

  • Why K₂CO₃? A mild base is preferred over NaH to prevent side reactions (e.g., Cannizzaro) at the aldehyde center.

  • Why DMF/Acetone? Polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the phenoxide.

Visualization: Synthesis Workflow

SynthesisPathway Start 5-Methylsalicylaldehyde (CAS 613-84-3) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Ethyl Iodide + K2CO3 (Solvent: DMF) Reagents->Intermediate Product This compound (CAS 116529-99-8) Intermediate->Product SN2 Alkylation

Figure 1: Step-wise synthesis via Williamson Etherification.

Downstream Applications & Research Utility

A. Schiff Base Ligands (Catalysis & Materials)

The aldehyde group readily condenses with primary amines to form imines (Schiff bases) .[1][2]

  • Application: These ligands coordinate with transition metals (Cu, Ni, Zn).[3][1] Unlike salicylaldehyde ligands, the ethoxy group prevents direct O-metal coordination, forcing coordination through the nitrogen or requiring auxiliary donors. This is crucial for tuning the geometry of catalysts used in polymerization .

  • Research Insight: The 5-methyl group adds steric bulk that can enhance the hydrolytic stability of the resulting imine.

B. Bioactive Chalcones (Drug Discovery)

Through Claisen-Schmidt condensation with acetophenones or acetone, the compound yields chalcones.

  • Therapeutic Potential: Chalcones derived from alkoxy-benzaldehydes exhibit potent anti-inflammatory and anti-cancer activity by inhibiting the NF-κB signaling pathway. The ethoxy tail improves membrane permeability compared to the methoxy analog.

C. Heterocycle Synthesis (Benzofurans)

This molecule is a precursor for substituted benzofurans , a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs).

  • Route: Reaction with alpha-halo ketones followed by cyclization.[4]

Visualization: Reaction Network

ReactionNetwork Core This compound Path1 Reaction w/ Primary Amines (R-NH2) Core->Path1 Path2 Claisen-Schmidt (w/ Acetophenone) Core->Path2 Path3 Oxidation (KMnO4) Core->Path3 Prod1 Schiff Base Ligands (Catalysis/MOFs) Path1->Prod1 - H2O Prod2 Chalcones (Anticancer/Anti-inflammatory) Path2->Prod2 NaOH / EtOH Prod3 2-Ethoxy-5-methylbenzoic Acid (Agrochemical Precursor) Path3->Prod3 [O]

Figure 2: Primary divergent synthetic pathways for drug discovery and materials science.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is adapted for high-yield laboratory synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2-Hydroxy-5-methylbenzaldehyde: 13.6 g (100 mmol)

    • Ethyl Iodide: 17.1 g (110 mmol)

    • Potassium Carbonate (anhydrous): 27.6 g (200 mmol)

    • DMF (Dimethylformamide): 100 mL

  • Procedure:

    • Dissolve the aldehyde in DMF.

    • Add K₂CO₃ and stir at room temperature for 15 minutes (color change to yellow/orange indicates phenoxide formation).

    • Add Ethyl Iodide dropwise.

    • Heat the mixture to 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Pour the reaction mixture into 500 mL ice-cold water.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).

Protocol B: Synthesis of a Schiff Base Derivative

Target: (E)-1-(2-ethoxy-5-methylphenyl)-N-phenylmethanimine

  • Reagents: this compound (10 mmol) + Aniline (10 mmol).

  • Solvent: Ethanol (20 mL) + 2 drops of Glacial Acetic Acid (catalyst).

  • Procedure: Reflux for 3 hours. The product often precipitates upon cooling.

  • Yield: Recrystallize from ethanol to obtain yellow crystals.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust/aerosol formation.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • ChemicalBook. (n.d.). This compound Product Description & CAS 116529-99-8.[5][6][7][8] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methylbenzaldehyde (Precursor) Safety Data Sheet. Retrieved from

  • ResearchGate. (2014). Schiff base formation using 2-hydroxy-5-nitrobenzaldehyde (Analogous Protocol). Retrieved from

  • BenchChem. (2025).[9] Synthesis of substituted benzaldehydes: Methodological Overview. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Ethoxy-5-methoxybenzaldehyde (Homolog Reference). Retrieved from

Sources

"2-Ethoxy-5-methylbenzaldehyde" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 116529-99-8 Chemical Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1][2][3]

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of bioactive heterocycles and coordination complexes.[2] Distinguished by its ortho-ethoxy and meta-methyl substitution pattern (relative to the aldehyde), it serves as a critical electrophile in the construction of Schiff bases, particularly those derived from amino-quinolines and other nitrogenous scaffolds.[2]

Its structural utility lies in the steric and electronic modulation provided by the ethoxy group.[2] Unlike the more common methoxy analogs, the ethoxy group introduces increased lipophilicity and slight steric bulk, influencing the solubility and binding affinity of downstream pharmaceutical candidates.[2] This guide details its synthesis, reactivity profile, and application in drug discovery workflows.[2]

Chemical Identity & Physical Profile[3][4]

PropertySpecification
IUPAC Name This compound
Common Synonyms 6-Ethoxy-m-tolualdehyde; 5-Methyl-2-ethoxybenzaldehyde
CAS Number 116529-99-8
Appearance Pale yellow liquid to low-melting solid (dependent on purity)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, Ethanol; Insoluble in Water
Stability Air-sensitive (oxidizes to carboxylic acid); Store under inert gas (Ar/N₂)

Synthesis Pathway: The Williamson Ether Protocol

While this compound is commercially available, in-house synthesis is often required to ensure freshness or to introduce isotopically labeled ethyl groups.[2] The most robust route involves the O-alkylation of 5-methylsalicylaldehyde .[2]

Reaction Logic

The phenolic hydroxyl group at the ortho position of 5-methylsalicylaldehyde is deprotonated to form a phenoxide anion.[2] This nucleophile attacks the ethyl halide (electrophile) via an Sₙ2 mechanism.[2] The aldehyde group remains intact but requires protection from strong bases or reducing agents; thus, mild carbonate bases are preferred over hydroxides.[2]

Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • Precursor: 2-Hydroxy-5-methylbenzaldehyde (5-Methylsalicylaldehyde) [CAS: 613-84-3]: 1.36 g (10 mmol)[2]

  • Alkylating Agent: Ethyl Iodide (EtI): 1.71 g (11 mmol) [Note: Excess ensures completion]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous: 2.76 g (20 mmol)

  • Solvent: DMF (Dimethylformamide), dry: 15 mL

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Dissolve 2-Hydroxy-5-methylbenzaldehyde in dry DMF.

  • Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The solution typically turns bright yellow (phenoxide formation).[2]

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (lower R_f, stains with FeCl₃) should disappear.[2]

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF.[2]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

SynthesisPath SM 5-Methylsalicylaldehyde (CAS 613-84-3) Intermediate Phenoxide Transition State SM->Intermediate Deprotonation Reagents Ethyl Iodide + K2CO3 Solvent: DMF, 60°C Reagents->Intermediate Product This compound (CAS 116529-99-8) Intermediate->Product Sn2 Alkylation

Figure 1: Synthetic route via Williamson Ether Synthesis. The phenolic oxygen acts as the nucleophile attacking the ethyl iodide.

Reactivity & Functionalization

The chemical behavior of this compound is dominated by the carbonyl functionality, modulated by the electron-donating ethoxy group.[2]

A. Schiff Base Formation (Imine Condensation)

This is the primary application in medicinal chemistry.[2] The aldehyde condenses with primary amines to form azomethines (Schiff bases).[2]

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[2]

  • Significance: Used to link the 2-ethoxy-5-methylphenyl moiety to pharmacophores like amino-quinolines or hydrazides .[2] The resulting ligands are often investigated for antimicrobial activity and metal coordination (Cu, Co, Ni, Zn complexes).

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate).[2]

  • Product: Cinnamic acid derivatives.[2]

  • Utility: Precursors for coumarins or lipophilic antioxidants.[2]

C. Oxidation
  • Product: 2-Ethoxy-5-methylbenzoic acid.[2]

  • Reagent: KMnO₄ or NaClO₂ (Pinnick oxidation).[2]

  • Utility: The acid form is a scaffold for amide coupling reactions in peptidomimetics.[2]

ReactivityMap Core This compound R1 Condensation w/ Amines (e.g., Amino-quinolines) Core->R1 R2 Oxidation (KMnO4 / NaClO2) Core->R2 R3 Aldol/Knoevenagel (Active Methylenes) Core->R3 P1 Schiff Base Ligands (Bioactive/Metal Binding) R1->P1 - H2O P2 Benzoic Acid Derivs. (Amide Coupling) R2->P2 + [O] P3 Styrenes/Cinnamic Acids R3->P3 C-C Bond Formation

Figure 2: Divergent reactivity profile. The aldehyde group serves as the "anchor" for attaching the lipophilic ethoxy-tolyl moiety to larger scaffolds.[2]

Applications in Drug Discovery

The "2-ethoxy-5-methyl" motif is not merely a passive structural element; it confers specific pharmacological properties:

  • Lipophilicity Tuning: The ethoxy group (vs. methoxy) increases logP, enhancing membrane permeability for CNS-targeted drugs.[2]

  • Steric Shielding: The ethyl group provides steric bulk at the ortho position, which can protect the adjacent imine/amide bond from metabolic hydrolysis in vivo.[2]

  • Bioactive Ligands: Research indicates this intermediate is used to synthesize Quinoline Schiff Bases .[2] These compounds act as multidentate ligands for transition metals (Cu²⁺, Zn²⁺), creating complexes with potent DNA-binding or enzyme-inhibitory properties (e.g., against S. aureus or cancer cell lines).[2]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.[2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 21572647, this compound.[2] Retrieved from [Link]

  • Synthesis & Applications (Schiff Bases)

    • Korra, V. et al. (2015).[2] Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes.[2] Bulletin of Environment, Pharmacology and Life Sciences, 4(11).[2] (Contextual citation for the synthesis of Schiff bases using this compound).

  • Patent Literature (Pharmaceutical Compositions)

    • Shanghai Institute of Materia Medica of CAS.[2][3] (2016).[2] Benzo-aliphatic ring substituted alkylamine compounds and their uses. CN107531613B.[2] Retrieved from

  • Commercial Availability & Specifications

Sources

Methodological & Application

Application Note: Structural Elucidation of 2-Ethoxy-5-methylbenzaldehyde using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the principles and practical application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural characterization of 2-Ethoxy-5-methylbenzaldehyde. We will explore the theoretical basis for predicting the ¹H NMR spectrum of this substituted aromatic aldehyde, including the influence of electron-donating and electron-withdrawing groups on the chemical shifts and coupling patterns of the aromatic protons. A comprehensive, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum is presented, designed to ensure spectral accuracy and reproducibility for researchers in organic synthesis, quality control, and drug development.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Unambiguous structural confirmation is a critical step in the synthesis and quality control of such molecules. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of its hydrogen nuclei (protons).[1] The chemical environment of each proton influences its resonance frequency, resulting in a unique spectral fingerprint.[2][3]

This guide will first delve into a predictive analysis of the ¹H NMR spectrum of this compound, leveraging established principles of substituent effects on aromatic systems. Subsequently, a robust experimental protocol for acquiring a publication-quality spectrum is provided.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The substituents on the benzene ring—an aldehyde group, an ethoxy group, and a methyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic and aliphatic protons.

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. This proton is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.[2][4] It appears as a singlet because it has no adjacent protons to couple with.[1]

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit distinct chemical shifts and coupling patterns due to their positions relative to the substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5] The ethoxy group at C2 is an electron-donating group, which tends to shield ortho and para protons, shifting them upfield. Conversely, the aldehyde group at C1 is a strong electron-withdrawing group, deshielding the ortho and para protons and shifting them downfield. The methyl group at C5 is a weakly electron-donating group. The interplay of these effects will determine the final chemical shifts.

  • Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This classic "ethyl quartet-triplet" pattern is due to spin-spin coupling between the adjacent methylene and methyl groups. The methylene protons are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around δ 3.5-4.5 ppm. The methyl protons will appear further upfield as a triplet, typically around δ 1.2-1.5 ppm.

  • Methyl Group Proton (-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a singlet in the range of δ 2.0-2.5 ppm.[5]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-aldehyde9.8 - 10.2Singlet (s)1HN/A
H-67.6 - 7.8Doublet (d)1H~2 Hz (meta coupling)
H-47.2 - 7.4Doublet of Doublets (dd)1H~8 Hz (ortho), ~2 Hz (meta)
H-36.9 - 7.1Doublet (d)1H~8 Hz (ortho coupling)
-OCH₂CH₃4.0 - 4.2Quartet (q)2H~7 Hz
Ar-CH₃2.3 - 2.5Singlet (s)3HN/A
-OCH₂CH₃1.3 - 1.5Triplet (t)3H~7 Hz

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the protons labeled for clear correlation with the predicted NMR data.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound using a standard NMR spectrometer.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

Spectrometer Setup and Data Acquisition

The following workflow provides a logical sequence for setting up the NMR experiment.

G cluster_pre Pre-Acquisition cluster_acq Acquisition Parameters cluster_post Post-Acquisition A Insert Sample B Lock on Deuterated Solvent A->B C Shim Magnetic Field B->C D Tune and Match Probe C->D E Set Spectral Width (e.g., -2 to 12 ppm) D->E F Set Acquisition Time (e.g., 4s) E->F G Set Relaxation Delay (e.g., 1-2s) F->G H Set Pulse Angle (e.g., 45°) G->H I Set Number of Scans (e.g., 8-16) H->I J Acquire Spectrum (zg) I->J K Fourier Transform J->K L Phase Correction K->L M Baseline Correction L->M N Integration M->N O Peak Picking & Referencing N->O

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune the probe to the resonance frequency of ¹H and match the impedance to maximize signal transmission.[7]

  • Setting Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time (AT): A typical acquisition time for ¹H NMR is 1-5 seconds.[8] A longer acquisition time can improve resolution. We recommend an acquisition time of 4 seconds.[9]

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow the protons to return to their equilibrium state between pulses, ensuring accurate integration.

    • Pulse Angle: Use a 45° pulse angle as a good compromise between signal intensity and quantitative accuracy for routine spectra.[9]

    • Number of Scans (NS): Acquire 8 to 16 scans to improve the signal-to-noise ratio.

  • Acquisition: Start the acquisition using the appropriate command (e.g., 'zg' on Bruker instruments).

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Peak Picking: Identify the exact chemical shift of each peak.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By understanding the influence of various functional groups on the proton chemical shifts and coupling patterns, a detailed prediction of the spectrum can be made. Following a systematic and well-defined experimental protocol is paramount to obtaining a high-quality, interpretable spectrum. The information presented in this application note serves as a comprehensive guide for researchers to confidently characterize this and similar substituted aromatic compounds, ensuring the integrity and quality of their scientific work.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

  • Organic Chemistry Data. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Yamato, T., et al. (1998). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 36(5), 374-378.
  • Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Sahu, S., et al. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by a Heterogeneous Iron-Based Catalyst.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Green Chemistry, 18(12), 3531-3539.
  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

Sources

Mass Spectrometric Characterization of 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Ethoxy-5-methylbenzaldehyde (C₁₀H₁₂O₂). As a substituted aromatic aldehyde, this compound holds potential as a building block in the synthesis of fine chemicals, pharmaceuticals, and fragrance components. Accurate characterization is paramount for its application in research and development. This document outlines detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation via fragmentation analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for unambiguous molecular weight confirmation. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust analytical strategy.

Introduction and Physicochemical Profile

This compound is an aromatic aldehyde characterized by an ethoxy and a methyl substituent on the benzene ring. Its volatility and functional groups make it amenable to analysis by standard mass spectrometric techniques. Understanding its ionization and fragmentation behavior is critical for its identification in complex matrices or as part of a quality control workflow.

The choice of a mass spectrometry technique is dictated by the analyte's properties and the analytical goal.[1] For volatile and thermally stable compounds like substituted benzaldehydes, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful tool for separation and structural identification through reproducible fragmentation patterns.[2][3] Conversely, Liquid Chromatography (LC) coupled with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal for confirming the molecular weight with minimal fragmentation.[4][5] This guide will detail protocols for both approaches to provide a complementary and comprehensive analytical solution.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₀H₁₂O₂
Average Molecular Weight 164.20 g/mol
Monoisotopic (Exact) Mass 164.08373 Da
Predicted Boiling Point ~230-250 °C
Key Functional Groups Aldehyde, Ether (Ethoxy), Aromatic Ring

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Principle and Rationale

GC-EI-MS is the cornerstone technique for identifying volatile organic compounds. The gas chromatograph separates the analyte from the sample matrix, and upon entry into the mass spectrometer, high-energy electrons (typically 70 eV) bombard the molecule.[2] This "hard" ionization technique imparts significant energy, causing the molecule to ionize and fragment in a predictable and reproducible manner.[6][7] The resulting mass spectrum serves as a chemical "fingerprint," allowing for structural elucidation by interpreting the fragmentation patterns. The fragmentation of this compound is predicted to follow pathways characteristic of aromatic aldehydes and ethers.[8][9][10]

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion ([M]•⁺) at a mass-to-charge ratio (m/z) of 164. Subsequent fragmentation events are predicted based on the established behavior of related structures.

  • Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 163 ([M-1]⁺).[8][10]

  • Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage at the ether oxygen can lead to the loss of the ethyl group, resulting in a fragment at m/z 135.

  • Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the neutral loss of ethylene. This produces a radical cation of 2-hydroxy-5-methylbenzaldehyde at m/z 136.

  • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the formyl radical, yielding a fragment at m/z 135.[6][8]

  • Formation of the Tropylium Ion: Further fragmentation of the substituted phenyl ring can lead to characteristic aromatic fragments, though these are often less intense than fragments originating from the functional groups.

Fragmentation_Pathway M [C₁₀H₁₂O₂]•⁺ m/z = 164 Molecular Ion M_minus_1 [M-H]⁺ m/z = 163 M->M_minus_1 - •H M_minus_29_ethyl [M-C₂H₅]⁺ m/z = 135 M->M_minus_29_ethyl - •C₂H₅ M_minus_28 [M-C₂H₄]•⁺ m/z = 136 M->M_minus_28 - C₂H₄ (Rearrangement) M_minus_29_cho [M-CHO]⁺ m/z = 135 M->M_minus_29_cho - •CHO LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Mobile Phase IonSource APCI Source ([M+H]⁺ Formation) Column->IonSource Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Sources

Application Note: Advanced Purification of 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 2-Ethoxy-5-methylbenzaldehyde serves as a critical pharmacophore building block, particularly in the synthesis of Schiff bases and stilbene derivatives for antidiabetic and anti-inflammatory therapeutics.[1] However, its synthesis—typically via the O-alkylation of 5-methylsalicylaldehyde—often yields a crude product contaminated with unreacted phenolic precursors and oxidation byproducts (benzoic acids).[1]

This guide provides a chemically rigorous, self-validating purification strategy. While vacuum distillation is suitable for bulk crude cleanup, chemo-selective bisulfite adduct formation is the gold standard for isolating high-purity aldehyde (>99%) required for sensitive SAR (Structure-Activity Relationship) studies.[1]

Chemical Profile & Impurity Analysis[1][2]

Before initiating purification, the operator must understand the physicochemical landscape of the target and its contaminants.[1]

Table 1: Target Molecule Profile
PropertyDataOperational Note
CAS 60616-62-4 (Generic Ref)Verify specific isomer CAS with vendor.[1]
Structure This compoundOrtho-ethoxy, Meta-methyl (relative to CHO).[1]
Physical State Low-melting solid / OilMP: ~56–63°C. Often supercools to a viscous oil.[1]
Solubility LipophilicSoluble in DCM, EtOAc, EtOH.[1] Insoluble in water.[1][2]
Stability Air-SensitiveOxidizes to 2-ethoxy-5-methylbenzoic acid upon prolonged air exposure.[1]
Table 2: Common Impurity Profile
Impurity TypeSourceRemoval Strategy
2-Hydroxy-5-methylbenzaldehyde Unreacted Starting MaterialCritical: Phenolic OH is acidic.[1] Remove via basic wash or bisulfite selectivity.
2-Ethoxy-5-methylbenzoic acid Oxidation ByproductSoluble in aqueous NaHCO₃ (deprotonation).[1]
Ethyl Halides Alkylation ReagentVolatile; removed via rotary evaporation/vacuum.[1]

Protocol A: Chemo-Selective Bisulfite Purification (High Purity)

Best For: Removing non-aldehyde impurities (phenols, esters, isomers) to achieve >99% purity.[1]

Mechanism of Action

Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate adduct.[1] Impurities (ethers, phenols) do not form this adduct and remain in the organic phase.[1] The adduct is then hydrolyzed to regenerate the pure aldehyde.[1]

Reagents
  • Saturated Sodium Bisulfite solution (freshly prepared).[1][3]

  • Ethanol (95%).[1]

  • Dichloromethane (DCM) or Diethyl Ether.[1]

  • Sodium Bicarbonate (NaHCO₃) or 10% NaOH.[1]

  • Magnesium Sulfate (MgSO₄).[1]

Step-by-Step Protocol
Phase 1: Adduct Formation
  • Dissolution: Dissolve 10.0 g of crude This compound in 30 mL of Ethanol.

    • Expert Insight: Simple aqueous bisulfite fails for this molecule due to its lipophilicity.[1] Ethanol is required to solubilize the aldehyde and allow contact with the bisulfite ion.[1]

  • Addition: Add 40 mL of saturated aqueous NaHSO₃ solution.

  • Agitation: Stir vigorously for 30–60 minutes.

    • Observation: A voluminous white precipitate (the bisulfite adduct) should form.[1] If no solid forms, cool the mixture in an ice bath.

Phase 2: Impurity Wash[1]
  • Filtration: Filter the white solid using a Buchner funnel.

  • Wash: Wash the filter cake with 30 mL of diethyl ether or DCM.

    • Causality: The solid is your product (masked).[1] The ether wash dissolves unreacted phenol and other organic impurities trapped in the crystal lattice.[1] Discard the filtrate (organic wash).[1]

Phase 3: Regeneration
  • Suspension: Transfer the solid filter cake to a separatory funnel containing 50 mL water and 50 mL DCM.

  • Hydrolysis: Slowly add 10% NaHCO₃ or 10% NaOH until the pH is >10. Shake vigorously.

    • Safety: Evolution of SO₂ gas is possible if acid is used; base is preferred for safety and kinetics.[1]

  • Extraction: The solid will dissolve as the aldehyde regenerates and partitions into the DCM layer.[1]

  • Isolation: Separate the organic layer.[1] Dry over MgSO₄, filter, and concentrate in vacuo.

Visualization: Bisulfite Workflow

BisulfitePurification Crude Crude Mixture (Aldehyde + Phenol + Acid) Bisulfite Add Sat. NaHSO3 + EtOH Crude->Bisulfite Reaction Reaction: Adduct Formation Bisulfite->Reaction Filter Filtration Reaction->Filter Solid Solid Adduct (Trapped Aldehyde) Filter->Solid Retain Filtrate Filtrate (Impurities: Phenols, Acids) Filter->Filtrate Discard Regen Regeneration (Add NaOH/NaHCO3) Solid->Regen Extraction DCM Extraction Regen->Extraction Final Pure this compound Extraction->Final

Caption: Flowchart demonstrating the selective isolation of the aldehyde functionality via bisulfite trapping.

Protocol B: Crystallization (Polishing)

Best For: Final polishing of solid samples (MP ~60°C).[1]

  • Solvent System: Hexane:Ethyl Acetate (9:[1]1) or pure Ethanol (if high recovery loss is acceptable).[1]

  • Dissolution: Dissolve the semi-solid crude in the minimum amount of hot solvent (~50°C).

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Seeding: If the product "oils out" (forms a liquid layer instead of crystals), scratch the glass or add a seed crystal of pure material.[1]

  • Collection: Filter cold.

Protocol C: Vacuum Distillation (Bulk Scale)

Best For: Large scale (>50g) where bisulfite volume is prohibitive.[1]

  • Vacuum Requirement: High vacuum (< 1 mmHg) is essential to keep the boiling point below 150°C and prevent decomposition.[1]

  • Apparatus: Short-path distillation head.

  • Condenser: Critical: Use a warm water condenser (40–50°C).[1]

    • Reasoning: Since the MP is ~60°C, using cold water will cause the product to crystallize inside the condenser, blocking the path and creating a pressure hazard.[1]

Analytical Validation (QC)

Ensure the purification meets the "Self-Validating" criteria using these checkpoints:

  • IR Spectroscopy:

    • Pass: Strong, sharp Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹.[1]

    • Fail: Broad O-H stretch at 3200–3500 cm⁻¹ (indicates residual Phenol or Benzoic Acid).[1]

  • ¹H-NMR (CDCl₃):

    • Aldehyde Proton: Distinct singlet at ~10.4 ppm.[1]

    • Ethoxy Group:[4] Quartet at ~4.1 ppm, Triplet at ~1.4 ppm.[1]

    • Purity Check: Integration of the Aldehyde proton (1H) vs. the Methyl group (3H) must be exactly 1:3.[1]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 20% EtOAc in Hexanes.[1]

    • Visualization: UV light (254 nm) or DNP Stain (specific for aldehydes—turns orange).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification mechanisms).

  • Furniss, B. S., et al. (1989).[1] Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.

  • PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information.[1] [Link] (Note: Link directs to Methoxy analog structural data as proxy for physical property estimation).[1]

  • Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Vilsmeier-Haack and Reimer-Tiemann formylation context).

Sources

The Synthetic Utility of 2-Ethoxy-5-methylbenzaldehyde: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the ortho-ethoxy and para-methyl substituents, make it a valuable precursor for the synthesis of a diverse range of organic molecules, including chalcones, stilbenes, and Schiff bases. These products are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and optical properties. This document provides a comprehensive overview of the synthesis of this compound and detailed application notes and protocols for its use in several key organic transformations.

Introduction: Structural Features and Reactivity Profile

This compound possesses a unique combination of functional groups that dictate its reactivity. The aldehyde group is an electrophilic center, readily undergoing nucleophilic attack. The ethoxy group at the ortho position is an electron-donating group, which can influence the reactivity of the aldehyde and the aromatic ring. The methyl group at the para position is also electron-donating, further modulating the electronic properties of the molecule.

The steric hindrance from the ortho-ethoxy group can play a significant role in the stereochemical outcome of certain reactions. Understanding these electronic and steric effects is crucial for designing successful synthetic strategies utilizing this versatile building block.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound is achieved through a Williamson ether synthesis, starting from the commercially available 2-Hydroxy-5-methylbenzaldehyde. This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Iodoethane (or Diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-Hydroxy-5-methylbenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodoethane (1.2 eq.) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable starting material for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail protocols for three key transformations: the Claisen-Schmidt condensation, the Wittig reaction, and Schiff base formation.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are important intermediates in the biosynthesis of flavonoids and have garnered significant interest due to their wide range of biological activities.[1]

Reaction Principle: The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol with stirring.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Cool the ethanolic solution of the aldehyde and ketone in an ice bath.

  • Slowly add the NaOH solution dropwise to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

ClaisenSchmidt cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound Aldol_Adduct Aldol Adduct (Intermediate) Aldehyde->Aldol_Adduct Ketone Acetophenone Ketone->Aldol_Adduct Base NaOH (aq) Base->Aldol_Adduct Solvent Ethanol Solvent->Aldol_Adduct Chalcone Chalcone Product Aldol_Adduct->Chalcone - H2O

Caption: Claisen-Schmidt condensation of this compound.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3] This reaction is highly versatile and allows for the specific placement of a double bond.[2]

Reaction Principle: The nucleophilic carbon of the Wittig reagent attacks the electrophilic carbonyl carbon of this compound to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Syringes and needles

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Wittig Reagent: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

  • Cool the suspension in an ice bath and add sodium hydride (1.1 eq.) portion-wise or n-BuLi (1.1 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours, during which a characteristic color change (often to orange or deep red) indicates the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution in an ice bath.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

WittigReaction reagents reagents intermediate Betaine/Oxaphosphetane reagents:ylide->intermediate aldehyde This compound aldehyde->intermediate product 1-ethoxy-4-methyl-2-styrylbenzene Triphenylphosphine oxide intermediate->product

Caption: Key steps in the Wittig reaction with this compound.

Schiff Base Formation: Synthesis of Imines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[4] These compounds are important in coordination chemistry and have been investigated for a wide range of biological activities.[5]

Reaction Principle: The reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the imine. The reaction is often catalyzed by a small amount of acid.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and aniline (1.0 eq.) in ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected crystals with a small amount of cold ethanol and dry them to obtain the pure Schiff base.

Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[6]
Molecular Weight 164.20 g/mol PubChem[6]
Appearance Not available-
Boiling Point Not available-
Melting Point Not available-
Safety Handle with care. Assumed to be an irritant to the eyes, skin, and respiratory system. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.Inferred from analogous compounds[7][8][9][10][11]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The protocols detailed in this document for its synthesis and its application in Claisen-Schmidt condensation, Wittig reaction, and Schiff base formation provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules. The electronic and steric effects of the ethoxy and methyl substituents should be carefully considered when designing synthetic routes to optimize reaction conditions and yields.

References

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • University of California, Berkeley. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 2, 2026, from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved February 2, 2026, from [Link]

  • University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved February 2, 2026, from [Link]

  • PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Retrieved February 2, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2026). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • UC Berkeley College of Chemistry. (2014). The Wittig Reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Schiff base reaction between benzaldehyde and aniline. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved February 2, 2026, from [Link]

  • HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved February 2, 2026, from [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved February 2, 2026, from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Mandsaur University. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Retrieved February 2, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved February 2, 2026, from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved February 2, 2026, from [Link]

  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Ethoxy-5-methylbenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Ethoxy-5-methylbenzaldehyde as a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific applications of this particular benzaldehyde derivative are not extensively documented in mainstream literature, its structural motifs suggest significant potential for the construction of diverse and biologically relevant molecular scaffolds. By drawing parallels with structurally related and well-studied analogues, this guide offers detailed theoretical frameworks, practical application notes, and robust experimental protocols to empower researchers in leveraging the unique reactivity of this compound for the synthesis of novel therapeutic agents. The protocols provided herein are designed as self-validating systems, with a strong emphasis on the causal relationships between reaction conditions and outcomes, thereby fostering a deeper understanding of the underlying chemical principles.

Introduction to this compound: A Building Block with Untapped Potential

This compound is a polysubstituted aromatic aldehyde characterized by the presence of an electron-donating ethoxy group and a weakly electron-donating methyl group on the benzene ring. This substitution pattern imparts a unique electronic and steric profile to the molecule, influencing the reactivity of the principal functional group, the aldehyde. The aldehyde moiety is a versatile handle for a wide array of chemical transformations, most notably nucleophilic addition and condensation reactions, which are fundamental to the assembly of complex molecular architectures.

The presence of the ethoxy and methyl groups modulates the electron density of the aromatic ring and the carbonyl carbon of the aldehyde. The ortho-ethoxy group, through its electron-donating resonance effect, can influence the regioselectivity of certain reactions and potentially participate in ortho-lithiation strategies. The para-methyl group further contributes to the electron-rich nature of the ring system. This electronic configuration makes this compound a compelling starting material for the synthesis of a variety of heterocyclic systems and other key pharmaceutical intermediates.

Physicochemical Properties (Inferred)

While specific experimental data for this compound is not widely available, its physicochemical properties can be inferred from structurally similar compounds. This information is crucial for handling, reaction setup, and purification.

PropertyInferred Value/CharacteristicBasis of Inference
Molecular FormulaC₁₀H₁₂O₂-
Molecular Weight164.20 g/mol -
AppearanceColorless to pale yellow liquidBased on analogues like 2-methylbenzaldehyde and 2-methoxy-5-methylbenzaldehyde.
Boiling PointEstimated to be >200 °CHigher than 2-methylbenzaldehyde (199-200 °C) due to the ethoxy group.
SolubilitySoluble in common organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water.Typical for aromatic aldehydes.[1]
StabilityGenerally stable under standard conditions. Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.General stability of benzaldehyde derivatives.
Safety and Handling Precautions (Inferred)

As with all benzaldehyde derivatives, appropriate safety measures should be taken when handling this compound.

  • Irritant : May cause skin, eye, and respiratory tract irritation.[2]

  • Harmful if swallowed : May be harmful if ingested.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a cool temperature (2-8°C is recommended for similar compounds) to prevent oxidation.[3]

Synthetic Pathways to this compound

A plausible and efficient synthetic route to this compound would involve the etherification of the corresponding hydroxybenzaldehyde. The following protocol is a proposed method based on standard organic synthesis techniques.

Proposed Synthesis via Williamson Ether Synthesis

This protocol outlines the synthesis of this compound starting from the commercially available 2-Hydroxy-5-methylbenzaldehyde.

Reaction Scheme:

G reactant1 2-Hydroxy-5-methylbenzaldehyde product This compound reactant1->product reactant2 Iodoethane reactant2->product reagent K₂CO₃ reagent->product solvent DMF solvent->product

A proposed synthetic route to this compound.

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Iodoethane (or Diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition : Add anhydrous DMF to dissolve the starting materials. To this stirred suspension, add iodoethane (1.2 eq) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Application in the Synthesis of Schiff Bases: Precursors to Bioactive Molecules

Schiff bases, characterized by the imine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[3] this compound can readily undergo condensation with primary amines to form a diverse library of Schiff bases.

General Protocol for Schiff Base Formation

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Reaction Workflow:

G A Dissolve this compound and primary amine in ethanol B Add catalytic amount of glacial acetic acid A->B C Reflux for 2-4 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Isolate product by filtration or extraction E->F

Workflow for the synthesis of Schiff bases.

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine, or a bioactive amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Experimental Protocol:

  • Dissolution : In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Amine Addition : To this solution, add the primary amine (1.0 eq).

  • Catalyst Addition : Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction : Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base may be indicated by a color change or the precipitation of the product.

  • Monitoring : Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Isolation :

    • If the product precipitates : Cool the reaction mixture, collect the solid product by vacuum filtration, and wash with cold ethanol.

    • If the product is soluble : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis of Quinazolinone Scaffolds: Access to Privileged Pharmaceutical Structures

Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including sedative, hypnotic, anticonvulsant, and anticancer effects.[4] The synthesis of the quinazolinone ring system often involves the condensation of an anthranilic acid derivative with an aldehyde.

Proposed Protocol for the Synthesis of a 2-(2-Ethoxy-5-methylphenyl)-2,3-dihydroquinazolin-4(3H)-one Derivative

This protocol provides a method for the synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide.

Reaction Scheme:

G reactant1 This compound product 2-(2-Ethoxy-5-methylphenyl)- 2,3-dihydroquinazolin-4(3H)-one reactant1->product reactant2 2-Aminobenzamide reactant2->product reagent p-Toluenesulfonic acid reagent->product solvent Toluene solvent->product

Proposed synthesis of a quinazolinone derivative.

Materials:

  • This compound

  • 2-Aminobenzamide

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Experimental Protocol:

  • Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), 2-aminobenzamide (1.0 eq), and a catalytic amount of p-TSA (0.1 eq).

  • Solvent Addition : Add a sufficient amount of toluene to suspend the reactants.

  • Azeotropic Water Removal : Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Time : Continue the reflux until no more water is collected (typically 4-8 hours).

  • Monitoring : Monitor the reaction progress by TLC.

  • Work-up : Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation : Collect the solid product by vacuum filtration and wash with cold toluene or hexanes.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Conclusion and Future Perspectives

This compound represents a promising, yet underutilized, building block for the synthesis of a wide array of potentially bioactive molecules. Its unique substitution pattern offers opportunities for the generation of novel chemical entities with desirable pharmacological properties. The protocols detailed in this guide, while based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into the diverse reactivity of this compound is warranted and is expected to unveil new avenues for the development of innovative therapeutics. The exploration of its use in multicomponent reactions and the synthesis of other heterocyclic systems, such as benzodiazepines, are particularly promising areas for future research.

References

  • BenchChem. (2025).
  • eqipped. (n.d.). p-Ethoxy Benzaldehyde for Synthesis 99.0%.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem.
  • ChemicalBook. (n.d.). Synthesis and Application of 2,5-Dihydroxybenzaldehyde.
  • Understanding the Chemical Properties and Handling of 2-Methylbenzaldehyde. (n.d.).
  • BenchChem. (2025).
  • ECHEMI. (n.d.). 2-Methylbenzaldehyde SDS, 529-20-4 Safety Data Sheets.
  • PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Biosynth. (n.d.). 5-Ethoxy-2-hydroxy-benzaldehyde.
  • The Good Scents Company. (n.d.). ortho-tolualdehyde, 529-20-4.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-methylbenzaldehyde.
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • Scribd. (n.d.). A Summary of The Reactions of Aldehydes With Amines.
  • Alchem.Pharmtech. (n.d.). CAS N/A | this compound.
  • University of Aston. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES.
  • YouTube. (2023, February 6).
  • iarconsortium. (n.d.). Synthesis and Characterization of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study.
  • Chemistry LibreTexts. (2024, September 30). 19.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • Semantic Scholar. (2015, August 1).
  • PubMed. (2011, December 29). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect.
  • Master Organic Chemistry. (2025, April 16). Enamines.
  • SciSpace. (2014, March 5). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
  • PrepChem.com. (n.d.). Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde.
  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3).
  • Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
  • Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethoxy-5-methylbenzaldehyde. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a complete validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for its intended purpose of purity assessment and quantification of this compound.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic aldehyde of interest in organic synthesis and as a potential intermediate in the pharmaceutical and fragrance industries. Its precise quantification is critical for ensuring reaction yield, monitoring purity, and guaranteeing the quality of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with UV detection offers a powerful tool for this purpose due to its high resolution, sensitivity, and specificity.

This application note addresses the need for a reliable analytical method by presenting a reversed-phase HPLC-UV protocol. The choice of a reversed-phase method is predicated on the non-polar nature of the analyte, a characteristic inferred from its structure and comparison with similar benzaldehyde derivatives. Aromatic hydrocarbons and their derivatives are well-retained and effectively separated using this chromatographic mode.[1]

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

PropertyThis compound (Predicted/Analogous)2-Methoxy-5-methylbenzaldehyde2-Methylbenzaldehyde
Molecular Formula C10H12O2C9H10O2[2]C8H8O[3]
Molecular Weight 164.20 g/mol 150.17 g/mol [2]120.15 g/mol
Structure Benzene ring with ethoxy, methyl, and aldehyde groupsBenzene ring with methoxy, methyl, and aldehyde groups[2]Benzene ring with methyl and aldehyde groups[3]
Polarity Moderately non-polarModerately non-polarModerately non-polar
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile, with low water solubility.[3]Soluble in organic solvents.Slightly soluble in water, more soluble in organic solvents.[3]
UV Absorbance The benzaldehyde chromophore suggests strong UV absorbance, likely with a λmax around 254 nm and 280 nm.[4]N/Aλmax at 280 nm.[4]

The presence of the benzene ring and the aldehyde group forms a conjugated system, which is an excellent chromophore for UV detection. Based on analogous compounds, a primary detection wavelength of 254 nm is selected for high sensitivity, with a secondary wavelength of 280 nm for confirmatory purposes.

HPLC Method and Protocol

The following protocol has been optimized for the efficient and robust analysis of this compound. The causality behind each parameter is explained to provide a deeper understanding of the method's mechanics.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: HPLC grade acetonitrile and methanol

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the non-polar analyte. This is a standard choice for reversed-phase chromatography of aromatic compounds.[1]
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mixture provides a good balance between analyte retention and elution time. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Detection Wavelength 254 nmProvides high sensitivity for the benzaldehyde chromophore.
Standard and Sample Preparation Protocol

Expertise in Practice: Accurate preparation of standards and samples is paramount for reliable quantification. The choice of diluent is critical; it should fully solubilize the analyte and be compatible with the mobile phase to ensure good peak shape. Methanol is chosen here for its excellent solvating power for aromatic aldehydes and its miscibility with the acetonitrile/water mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify caption Figure 1: HPLC Analysis Workflow

Figure 1: HPLC Analysis Workflow

Method Validation: Ensuring Trustworthiness

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[5][6] The objective of validation is to provide a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes.[6]

Figure 2: Core Validation Parameters
Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (matrix without the analyte, if applicable). The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was assessed by injecting the prepared working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 3: Linearity and Range Summary

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.995
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.2%0.5%≤ 2.0% RSD
120%100.8%0.6%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard (50 µg/mL) were made on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Table 5: Precision Summary

Precision Level% RSDAcceptance Criteria
Repeatability 0.7%≤ 1.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult
LOD ~0.3 µg/mL
LOQ ~0.9 µg/mL

Conclusion

The HPLC-UV method described in this application note is a validated, robust, and reliable protocol for the quantitative determination of this compound. The method is specific, linear over a wide range, accurate, and precise. It is suitable for routine quality control analysis in research and industrial settings. The detailed explanation of the rationale behind the chosen parameters provides a solid foundation for any necessary method adjustments or troubleshooting.

References

  • PubChem. 2-Methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Available at: [Link]

  • SpectraBase. 4-Methylbenzaldehyde - Optional[UV-VIS] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Substituted benzaldehydes are critical intermediates in the synthesis of pharmaceuticals (e.g., amphetamine precursors), agrochemicals, and flavorants. Their analysis is complicated by two primary factors: autoxidation to benzoic acids and the structural similarity of positional isomers (ortho-, meta-, para-).

This protocol provides a dual-pathway approach for the robust characterization of these analytes using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic aldehyde methods, this guide prioritizes isomer resolution and analyte stability .

Core Challenges Addressed
  • The "Ortho Effect": Distinguishing ortho-isomers from meta/para counterparts using specific mass spectral fragmentation rules.

  • Thermal Instability: Mitigating oxidation in the hot injection port.

  • Isomer Separation: Overcoming co-elution of m- and p- isomers on standard non-polar columns.

Strategic Method Selection

Choose the protocol pathway based on your sensitivity needs and matrix complexity.

MethodSelection Start Sample Type Analysis Conc Concentration > 10 ppm? Start->Conc Stability Thermally Labile Substituents? (e.g., -OH, -NO2) Conc->Stability Yes MethodB Method B: PFBHA Derivatization (Trace/Isomer Specific) Conc->MethodB No (Trace Analysis) MethodA Method A: Direct Injection (Rapid Screening) Stability->MethodA No Stability->MethodB Yes

Figure 1: Decision matrix for selecting the optimal sample preparation workflow.

Experimental Protocols

Reagents & Standards
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol/ethanol to prevent acetal formation.

  • Internal Standard (ISTD): 1-Bromo-4-fluorobenzene or Benzaldehyde-d6.

  • Derivatizing Agent (Method B): O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA).[1]

Method A: Direct Injection (High Concentration)

Best for: Quality control of raw materials, non-polar substituted benzaldehydes (e.g., -Cl, -CH3).

  • Preparation: Dilute sample to 50 µg/mL in DCM.

  • ISTD Addition: Add ISTD to a final concentration of 10 µg/mL.

  • Drying: Pass through a micro-pipette tip packed with anhydrous

    
     to remove residual water (catalyst for oxidation).
    
  • Vialing: Transfer to amber autosampler vials (protect from UV).

Method B: PFBHA Derivatization (Trace/Polar)

Best for: Environmental samples, biological matrices, or resolving difficult isomers. PFBHA forms oximes with excellent chromatographic properties and a unique mass spectral tag.

  • Reaction: Mix 1 mL of aqueous/solvent sample with 200 µL of PFBHA solution (10 mg/mL in water).

  • Incubation: Vortex and incubate at 50°C for 30 minutes.

  • Extraction: Add 500 µL hexane containing ISTD. Vortex for 1 min.

  • Separation: Centrifuge at 2000 rpm. Transfer the top organic layer to a GC vial.

    • Mechanism:[2] The PFBHA moiety adds mass (shift to higher m/z) and fluorine atoms, significantly increasing volatility and electron ionization cross-section.

Instrumental Parameters (GC-MS)[3][4][5][6]

Gas Chromatography (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Inlet Split (10:1 to 50:1) @ 250°CHigh split ratio minimizes residence time, reducing thermal degradation.
Liner Ultra-Inert, Wool-packedDeactivated wool traps non-volatiles and prevents analyte adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Column (Primary) DB-5ms (30m x 0.25mm x 0.25µm)Standard screening. Separates by boiling point.[3][4]
Column (Secondary) DB-Wax or DB-1701 Critical: Use for separating meta- and para- isomers if co-elution occurs on DB-5ms.
Temperature Program
  • Initial: 50°C (hold 2 min)

  • Ramp 1: 10°C/min to 200°C

  • Ramp 2: 25°C/min to 280°C (hold 5 min)

  • Total Run Time: ~20 minutes.

Mass Spectrometry (Agilent 5977 or equivalent)
  • Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Scan (m/z 40–350) for ID; SIM for quantification.

Data Analysis & Interpretation

Fragmentation Logic (Scientific Integrity)

Correct identification relies on understanding the fragmentation pathways. Substituted benzaldehydes generally follow two paths:

  • 
    -Cleavage:  Loss of the aldehydic hydrogen (
    
    
    
    ) followed by loss of CO (
    
    
    ).
  • Ortho-Effect: Ortho-isomers often show a distinct loss of water (

    
    ) or OH, which is absent in meta and para isomers.
    

Fragmentation M Molecular Ion [M]+ M_H Acylium Ion [M-1]+ M->M_H -H• (Alpha Cleavage) Ortho Ortho-Effect Ion [M-17/18]+ M->Ortho H-Rearrangement (Ortho isomers only) Phenyl Subst. Phenyl Cation [M-29]+ M_H->Phenyl -CO

Diagnostic Ion Table

Use these ions to differentiate isomers and derivatives.

Compound ClassKey Ions (m/z)Notes
General Benzaldehydes M+ , M-1, M-29M-1 is often the base peak (100%).
Ortho-Substituted [M-18] (Loss of

)
Prominent in o-nitrobenzaldehyde and o-hydroxybenzaldehyde.
PFBHA Derivatives 181 , M-197m/z 181 (pentafluorotropylium ion) is the universal base peak for quantification.
Chlorobenzaldehydes 139/141 (M+), 111/113 (M-29)Observe 3:1 isotope ratio for Cl confirmation.

Troubleshooting & Optimization

Symptom: Peak Tailing
  • Cause: Active sites in the liner or column interacting with the polar carbonyl group.

  • Fix: Replace liner with Ultra-Inert deactivated wool. Trim 10cm from the front of the column. If analyzing hydroxybenzaldehydes, derivatization (Method B) is mandatory.

Symptom: Co-elution of Meta/Para Isomers
  • Cause: Similar boiling points and polarity on non-polar phases.

  • Fix: Switch to a DB-1701 (14% cyanopropyl-phenyl) column. The dipole interaction with the cyano group often resolves these positional isomers.

Symptom: "Ghost" Peaks (Benzoic Acid)
  • Cause: Oxidation of aldehyde inside the inlet.

  • Fix: Lower inlet temperature to 200°C. Ensure carrier gas is oxygen-free (use high-capacity O2 traps).

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde - Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69.[3][5] [Link]

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations.[Link]

  • Royal Society of Chemistry. Analytical Methods: Optimization of PFBHA derivatization for aldehyde analysis.[Link]

Sources

Troubleshooting & Optimization

Side reactions in Williamson ether synthesis of aromatic ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aromatic Williamson Ether Synthesis Subject: Troubleshooting Side Reactions & Process Optimization From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Synthesis Division

Introduction

The Williamson ether synthesis of aromatic ethers (O-alkylation of phenols) is often treated as a trivial "textbook" reaction. However, in high-stakes drug development, the "deceptively simple" nature of this transformation often leads to yield-killing side reactions.[1]

Phenoxides are ambident nucleophiles —they possess two reactive centers (Oxygen and Carbon).[1] Controlling which center reacts, while simultaneously suppressing elimination (E2) and rearrangement pathways, requires a precise understanding of solvation effects, hard-soft acid-base (HSAB) theory, and lattice energy dynamics.[1]

This guide moves beyond basic recipes to provide a mechanistic troubleshooting framework for professional chemists.

Module 1: The Ambident Nucleophile (O- vs. C-Alkylation)

The Problem: You observe significant alkylation on the aromatic ring (C-alkylation) rather than the phenolic oxygen, or a mixture of both.

The Mechanism: Phenoxide ions have negative charge delocalized onto the ortho and para ring carbons.

  • Solvent Effect: In protic solvents (MeOH,

    
    ), the highly electronegative Oxygen is "shielded" by strong hydrogen bonding.[1] The Carbon sites, being softer and less solvated, become the accessible nucleophiles.[1]
    
  • Cation Effect: Small, hard cations (

    
    , 
    
    
    
    ) form tight ion pairs with the hard Oxygen, blocking it.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Switch to Polar Aprotic (DMF, DMSO, NMP, Acetone)These solvents solvate the cation strongly but leave the phenoxide anion "naked" and highly reactive at the Oxygen center.
Base/Cation Use Cesium Carbonate (

)
The "Cesium Effect": The large ionic radius of

results in a weak, diffuse ion pair, maximizing the nucleophilicity of the Oxygen.
Additives Crown Ethers If stuck with

or

, add 15-Crown-5 or 18-Crown-6 respectively to sequester the cation and expose the Oxygen.

Module 2: The Elimination Trap (Substitution vs. Elimination)

The Problem: Low yield of ether; presence of alkene byproducts (vinyl species) in NMR.

The Mechanism: This is a competition between


 (Substitution) and 

(Elimination).[2] While phenoxides are weaker bases than alkoxides (

~10 vs ~16), they are still basic enough to deprotonate secondary or tertiary alkyl halides, especially at high heat.[1]

Decision Matrix:

  • Primary Halides (Me-I, Et-Br):

    
     dominates.[1]
    
  • Secondary Halides (Isopropyl-Br): Competition is fierce.[2]

  • Tertiary Halides (t-Butyl-Br):

    
     is impossible. Do not attempt Williamson.[1] Use acid-catalyzed condensation instead.
    

Optimization Workflow:

  • Leaving Group Tuning: Switch from Iodide to Tosylate (OTs) or Mesylate (OMs) . Sulfonates are excellent leaving groups but are "harder" bases than iodide, often improving the

    
     ratio.[1]
    
  • Temperature Control:

    
     has a higher activation energy than 
    
    
    
    .[1] Lower the reaction temperature (e.g.,
    
    
    to RT) and extend reaction time.
  • Base Selection: If using secondary halides, avoid hydroxide (

    
    ).[1] Use a weaker, non-nucleophilic base buffer like 
    
    
    
    .[1]

Module 3: The Thermal Hazard (Claisen Rearrangement)

The Problem: You synthesized an Allyl Aryl Ether , but upon scale-up or heating, the product purity drops, and you observe a phenol with an allyl group at the ortho position.

The Mechanism: Allyl aryl ethers undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) when heated (typically


, but lower for electron-rich rings). This is an intramolecular concerted process.[1][3]

Prevention Strategy:

  • Strict Temperature Limit: Keep reaction temperature below

    
    .
    
  • Catalytic Acceleration: If the Williamson reaction is slow at

    
    , do not just crank the heat. Add a catalyst (KI or TBAI) to accelerate the 
    
    
    
    reaction at the lower temperature.

Visualizing the Reaction Landscape

The following diagram maps the decision logic for optimizing the reaction pathway.

WilliamsonPathways Start Reagents: Phenol + Alkyl Halide SolventCheck Solvent Type? Start->SolventCheck Protic Protic (EtOH, H2O) H-Bonding shields Oxygen SolventCheck->Protic Choice A Aprotic Polar Aprotic (DMF, DMSO) Naked Anion SolventCheck->Aprotic Choice B (Recommended) SubstrateCheck Alkyl Halide Type? Primary Primary Halide SubstrateCheck->Primary Secondary Secondary Halide SubstrateCheck->Secondary C_Alk Risk: C-Alkylation (Ring Attack) Protic->C_Alk Favors Aprotic->SubstrateCheck Ether Target: O-Alkylation (Aryl Ether) Primary->Ether Major Product Secondary->Ether Low Temp/Weak Base Elim Risk: Elimination (E2) (Alkene Formation) Secondary->Elim High Temp/Strong Base

Caption: Logical flow determining the fate of phenoxide alkylation based on solvent and substrate sterics.

Module 4: Validated Experimental Protocols

Method A: The "Gold Standard" (High Yield, Difficult Substrates)

Best for: Unreactive phenols, secondary halides, or when C-alkylation is persistent.[1]

  • Setup: Flame-dried glassware, Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve Phenol (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).

  • Deprotonation: Add

    
      (1.5 eq).[1] Stir at RT for 30 mins.[1] Note: Cesium speeds up reaction significantly compared to Potassium.
    
  • Alkylation: Add Alkyl Halide (1.2 eq) dropwise.[1]

  • Reaction: Stir at RT to

    
    . Monitor by TLC/HPLC.
    
  • Workup: Pour into water (to dissolve DMF). Extract with EtOAc.[1] Wash organic layer with water (

    
    ) to remove residual DMF.[1]
    
Method B: Phase Transfer Catalysis (Green/Industrial)

Best for: Scale-up, moisture-sensitive halides, avoiding toxic solvents.[1]

  • Solvent System: Toluene (Organic phase) and Water (Aqueous phase).[1]

  • Reagents: Phenol (Organic), Alkyl Halide (Organic), NaOH (Aqueous, 20-50% wt).[1]

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide from the water layer into the toluene layer as a tight ion pair, where it reacts rapidly with the halide.

  • Advantage: Water is excluded from the reaction site (toluene layer), preventing hydrolysis of the alkyl halide.[1]

FAQ: Quick Troubleshooting

Q: My alkyl halide is hydrolyzing before it reacts. (e.g., Benzyl chloride turning to Benzyl alcohol). [1]

  • A: You likely have wet solvent or are using a hydroxide base in a single phase.[1] Switch to Method B (PTC) . In PTC, the reaction happens in the organic phase, protecting the halide from the aqueous base.[1]

Q: The reaction turns dark brown/black.

  • A: Phenoxides are electron-rich and prone to oxidation to quinones by air. Degas your solvents and run under Nitrogen. If the color persists but yield is good, it may just be trace oxidation products (remove via silica plug).[1]

Q: Can I use NaH (Sodium Hydride)?

  • A: Yes, but it is often "overkill."[1] NaH is excellent for generating the naked anion, but it requires strict anhydrous conditions.[1]

    
     in DMF is usually safer and equally effective for aromatic ethers.[1]
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Substitution and Ambident Nucleophiles). [1]

  • Kornblum, N., et al. (1963).[1] "The Mechanism of the Reaction of Sodium Phenoxide with Alkyl Halides." Journal of the American Chemical Society. (Foundational work on solvent effects in O- vs C-alkylation). [1]

  • Freedman, H. H., & Dubois, R. A. (1975).[1] "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters. (Protocol for Method B).

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley.[1] (Cesium Carbonate utility).[1][4][5] [1]

  • Master Organic Chemistry. (2019). "The Claisen Rearrangement."[3][6][7] (Mechanistic details on thermal rearrangement side reactions).

Sources

Technical Support Center: Optimization of 2-Hydroxy-5-methylbenzaldehyde Ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Challenge: The ethylation of 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde) is a classic Williamson ether synthesis, but it often suffers from stalled conversion or low yields.

The Root Cause: The primary antagonist is intramolecular hydrogen bonding . The phenolic proton is tightly chelated to the carbonyl oxygen of the aldehyde (see Mechanism Diagram below). This "locked" conformation significantly reduces the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

The Solution: To maximize yield, your protocol must energetically disrupt this chelation. This requires a specific combination of solvent polarity , temperature , and cation effect .

Mechanism & Workflow Diagram

The following diagram illustrates the critical "unlocking" step required for successful alkylation.

ReactionPathway Substrate 2-Hydroxy-5-methylbenzaldehyde (H-Bond Locked) Intermediate Potassium Phenoxide (Chelation Broken) Substrate->Intermediate Deprotonation (Requires Heat/Polar Solvent) Base Base (K2CO3) Base->Intermediate Product 2-Ethoxy-5-methylbenzaldehyde Intermediate->Product SN2 Attack SideReaction Cannizzaro / Oxidation (If NaOH/High Temp used) Intermediate->SideReaction Overheating Reagent Ethyl Iodide (EtI) or EtBr + KI Reagent->Product

Figure 1: Reaction pathway highlighting the critical deprotonation step where the intramolecular hydrogen bond is broken.[1]

Optimized Experimental Protocols

Do not rely on generic phenol alkylation conditions. Use one of the following validated methods based on your available reagents and purification capabilities.

Method A: The "Gold Standard" (High Yield, Difficult Workup)

Best for: Small scale (<5g), maximizing conversion. Solvent: DMF (N,N-Dimethylformamide).[2] Rationale: DMF is a polar aprotic solvent that effectively solvates the cation (


), leaving the phenoxide "naked" and highly reactive, easily overcoming the H-bond energy barrier.
  • Setup: Charge a round-bottom flask with 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).

  • Base Addition: Add

    
     (2.0 equiv). Note: Use granular, anhydrous carbonate. Powdered forms can cake.
    
  • Reagent: Add Ethyl Iodide (EtI) (1.2 - 1.5 equiv).

    • Why EtI? Iodide is a better leaving group than bromide, accelerating the

      
       step.
      
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup (Critical): DMF causes emulsions. Pour the mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether or MTBE (not DCM, to avoid DMF drag-over). Wash organics with LiCl solution (5%) to remove residual DMF.

Method B: The "Finkelstein" Modification (Cost-Effective)

Best for: Larger scale (>10g), avoiding toxic iodides or expensive reagents. Solvent: Acetone or Acetonitrile.[3][4] Reagent: Ethyl Bromide (EtBr) + Potassium Iodide (KI).

  • Setup: Dissolve substrate (1.0 equiv) in Acetone (reagent grade).

  • Catalysis: Add

    
     (2.0 equiv) and KI (10 mol%) .
    
    • Mechanism:[1][5][6][7][8] The KI reacts with EtBr in situ to form EtI (Finkelstein reaction). The EtI reacts with the phenol, regenerating

      
      . This cycles the faster leaving group without using stoichiometric iodides.
      
  • Reaction: Vigorously reflux (Acetone ~56°C) for 12–18 hours.

    • Note: Without KI, this reaction may stall at 60% conversion due to the lower reactivity of EtBr and the lower boiling point of acetone.

Comparative Data: Solvent & Reagent Effects[3][7]

The following table summarizes expected outcomes based on standard nucleophilic substitution kinetics for salicylaldehydes.

ParameterMethod A (DMF/EtI)Method B (Acetone/EtBr/KI)Method C (Ethanol/NaOH)
Reaction Time 4–6 Hours12–18 Hours24+ Hours
Typical Yield 90–95%80–85%40–60%
Temp. Requirement 60°CReflux (56°C)Reflux (78°C)
Key Risk DMF removal (emulsions)Evaporation of EtBrCannizzaro Reaction
Recommendation Recommended Recommended (Scale-up) Avoid

Troubleshooting & FAQs

Q1: My reaction has stalled at ~50% conversion. Adding more EtBr doesn't help.

Diagnosis: You are likely facing "Potassium Coating." In acetone/MeCN, the byproduct KBr/KI is insoluble and can coat the surface of your


, stopping the deprotonation.
Fix: 
  • Mechanical: Use a mechanical stirrer or a very large magnetic stir bar to grind the solids.

  • Phase Transfer: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC), shuttling the phenoxide into the solution phase.

Q2: The product is dark brown/black instead of the expected pale yellow oil/solid.

Diagnosis: Oxidation of the aldehyde.[9][10] Salicylaldehydes are susceptible to oxidation under basic conditions if exposed to air. Fix:

  • Degas your solvent with Nitrogen/Argon for 15 minutes before adding the base.

  • Run the reaction under an inert atmosphere balloon.

  • Cleanup: Pass the crude product through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove the oxidative tars.

Q3: Why not use NaOH or NaH for a faster reaction?

Analysis:

  • NaOH: In protic solvents (water/ethanol), the hydroxide ion is solvated and less nucleophilic. Furthermore, strong hydroxides at high temps can trigger the Cannizzaro reaction on the aldehyde group (disproportionation into acid and alcohol), destroying your product.

  • NaH: While effective, it is often overkill. It generates

    
     gas (safety risk) and requires strictly anhydrous conditions. 
    
    
    
    is milder, safer, and sufficient if the H-bond is broken thermally.

Troubleshooting Decision Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckTLC Check TLC: Is Starting Material (SM) present? Yes_SM Reaction Stalled CheckTLC->Yes_SM Yes No_SM Decomposition / Side Reactions CheckTLC->No_SM No (Complex Mixture) SolventCheck Solvent Used? Yes_SM->SolventCheck Oxidation Check Atmosphere: Did you use N2/Argon? No_SM->Oxidation Acetone Acetone SolventCheck->Acetone Acetone/MeCN DMF DMF SolventCheck->DMF DMF AddPTC AddPTC Acetone->AddPTC Add TBAI (5%) or KI Increase Stirring TempCheck TempCheck DMF->TempCheck Check Temp (Target 60-80°C) Purify Purify Oxidation->Purify No -> Oxidation likely. Filter thru Silica. BaseCheck BaseCheck Oxidation->BaseCheck Yes -> Check Base Strength Cannizzaro Cannizzaro BaseCheck->Cannizzaro Used NaOH/KOH? Cannizzaro Risk. Switch to K2CO3

Figure 2: Diagnostic flowchart for troubleshooting common alkylation failures.

References

  • General Williamson Ether Synthesis on Salicylaldehydes

    • Source: ChemSpider SyntheticPages, SyntheticPage 703.[7]

    • Protocol: Use of in Acetonitrile for salicylaldehyde alkyl
    • URL:[7]

  • Role of Potassium Carbonate & Solvent Effects

    • Source:Arkivoc, 2005 (vi), 133-139. "Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes."[4] (Demonstrates DMF vs Acetone efficiency for salicylaldehyde derivatives).

    • URL:

  • Phase Transfer Catalysis (PTC)

    • Source:ACS Organic & Inorganic Au, 2022. "Phase-Transfer-Catalyzed Alkylation."[9][11]

    • URL:

  • Intramolecular Hydrogen Bonding Effects

    • Source:Master Organic Chemistry, "The Intramolecular Williamson Ether Synthesis."
    • URL:

Sources

Technical Support Center: Synthesis of 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Mission

You are likely targeting 2-Ethoxy-5-methylbenzaldehyde as a key intermediate for pharmaceutical ligands or fragrance compounds. Structurally, this molecule presents a specific challenge: installing an aldehyde functionality on a dialkyl-substituted benzene ring while maintaining high regioselectivity.

In this guide, we address the two primary industrial routes:

  • Route A (The "Clean" Route): O-Alkylation of 5-Methylsalicylaldehyde. Preferred for GMP/High-Purity applications.

  • Route B (The "Volume" Route): Vilsmeier-Haack Formylation of 4-Ethoxytoluene. Preferred for cost-driven, large-scale manufacturing.

Module 1: Route Selection Logic

Before troubleshooting, ensure you are on the correct path for your scale.

FeatureRoute A: O-AlkylationRoute B: Vilsmeier-Haack
Starting Material 5-Methylsalicylaldehyde (CAS 613-84-3)4-Ethoxytoluene (CAS 622-60-6)
Reagents Ethyl Iodide/Bromide/Sulfate, BasePOCl

, DMF
Key Hazard Alkylating agents (Carcinogens)Thermal Runaway, Violent Quench
Purity Profile High (Unreacted phenol is easy to remove)Moderate (Isomers & chlorinated byproducts)
Scale Suitability Kilo-lab to PilotMulti-ton Production

Module 2: The O-Alkylation Route (Williamson Ether Synthesis)

Context: You are reacting 5-methylsalicylaldehyde with an ethylating agent (e.g., Ethyl Iodide or Diethyl Sulfate) using a base (K


CO

) in a polar aprotic solvent (DMF or Acetone).
Visual Workflow: Reaction & Impurity Pathways

O_Alkylation SM 5-Methylsalicylaldehyde (Phenolic Anion) Target This compound (Target) SM->Target O-Alkylation (Major) Impurity1 Impurity A: C-Alkylated Product (Rare, T-dependent) SM->Impurity1 C-Alkylation (High Temp) Impurity2 Impurity B: Cannizzaro Product (If strong base/OH- used) SM->Impurity2 Disproportionation Impurity3 Impurity C: Unreacted Phenol (Stalled Reaction) SM->Impurity3 Incomplete Conv. Reagent Ethylating Agent (Et-X)

Caption: Figure 1. Competitive pathways in the Williamson ether synthesis of this compound.

Troubleshooting Guide: Route A
Q1: My reaction stalls at 80-90% conversion. Adding more alkyl halide doesn't help. Why?

Diagnosis: "Water Poisoning" or Surface Passivation.

  • The Science: Phenoxide anions are strong bases. If your solvent (Acetone/DMF) is "wet," the phenoxide deprotonates water instead of attacking the ethyl group, regenerating the phenol. Furthermore, the byproduct salt (KX) can coat the surface of your solid base (K

    
    CO
    
    
    
    ), stopping the deprotonation cycle.
  • The Fix:

    • Switch to Anhydrous: Ensure solvent water content is <0.1%.

    • Phase Transfer Catalysis (PTC): Add 1-2 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the phenoxide anion, moving it away from the solid base surface and into the bulk solvent for faster reaction.

    • Milling: Use finely milled "flour" grade K

      
      CO
      
      
      
      rather than granular.
Q2: The product is colored (dark brown/red) after workup.

Diagnosis: Quinone Formation.

  • The Science: Unreacted 5-methylsalicylaldehyde is electron-rich. In the presence of base and air (oxygen), it oxidizes readily to quinoid-type species, which are intensely colored even at ppm levels.

  • The Fix:

    • Inert Atmosphere: Sparge the reaction vessel with Nitrogen/Argon before adding the base.

    • Bisulfite Wash: During workup, wash the organic layer with saturated Sodium Bisulfite (NaHSO

      
      ). This reduces quinones and removes unreacted aldehyde (see FAQ on purification).
      
Q3: I see a new impurity spot just above the product on TLC.

Diagnosis: Claisen Condensation (Self-Reaction).

  • The Science: You have an aldehyde and an enolizable proton (though blocked here, intermolecular reactions can occur under harsh basic conditions). More likely, if using Acetone as a solvent, the acetone itself has condensed with the aldehyde (Aldol condensation).

  • The Fix:

    • Switch solvent to DMF or Acetonitrile (non-enolizable).

    • Lower the reaction temperature.

Module 3: The Vilsmeier-Haack Route (Industrial Formylation)

Context: You are reacting 4-Ethoxytoluene with the Vilsmeier Reagent (generated in situ from DMF + POCl


).
Visual Workflow: Process Safety

Vilsmeier Step1 1. Reagent Formation DMF + POCl3 (0-10°C) Step2 2. Substrate Addition Add 4-Ethoxytoluene Step1->Step2 Hazard1 HAZARD: Exotherm Control Temp <20°C Step1->Hazard1 Step3 3. Heating Phase Formation of Iminium Salt Step2->Step3 Step4 4. Hydrolysis (Quench) Pour into Ice/Water Step3->Step4 Hazard2 HAZARD: Viscosity Stirrer Failure Risk Step3->Hazard2 Hazard3 HAZARD: HCl Gas Massive Evolution Step4->Hazard3

Caption: Figure 2. Critical control points and hazards in the Vilsmeier-Haack formylation.

Troubleshooting Guide: Route B
Q1: The reaction mixture turned into a solid "brick" and broke my stirrer.

Diagnosis: Vilsmeier Complex Viscosity.

  • The Science: The intermediate iminium salt is ionic and often precipitates or forms a thixotropic gel in non-polar solvents or neat DMF.

  • The Fix:

    • Dilution: Do not run neat. Use 1,2-Dichloroethane (DCE) or excess DMF as a solvent to maintain fluidity.

    • Shear: Use an overhead stirrer with a high-torque motor and an anchor impeller, not a magnetic stir bar.

Q2: Upon quenching with water, the vessel erupted (Thermal Runaway).

Diagnosis: Delayed Hydrolysis Exotherm.

  • The Science: The Vilsmeier complex hydrolysis is extremely exothermic. If you add water to the complex, the viscosity prevents mixing. Heat builds up locally (hotspots) until it boils the solvent, causing an eruption.

  • The Fix:

    • Reverse Quench: ALWAYS add the reaction mixture into a large volume of ice water (or Sodium Acetate solution), not the other way around.

    • Rate Control: Add the mixture slowly via a dropping funnel, monitoring internal temp.

Q3: I have 10-15% of an isomeric impurity.

Diagnosis: Regioselectivity Issues.

  • The Science: 4-Ethoxytoluene has two directing groups. The Ethoxy group (position 1) is a strong activator (ortho/para). The Methyl (position 4) is a weak activator.

    • Target: Position 2 (Ortho to Ethoxy).

    • Impurity: Position 3 (Ortho to Methyl).

    • While Ethoxy dominates, high temperatures decrease selectivity.

  • The Fix:

    • Temperature Control: Keep the reaction temperature as low as possible (e.g., 60-70°C) to favor the kinetic product (ortho-ethoxy).

    • Purification: The isomers usually have different boiling points. Use fractional vacuum distillation.

Module 4: Purification & Analysis

Purification Strategy
MethodApplicabilityProtocol Notes
Bisulfite Adduct Removing unreacted aldehyde or separating isomers1. Dissolve crude in solvent.2. Add sat. NaHSO

.3. Filter the solid adduct.4. Regenerate aldehyde with base/acid.[1]
Vacuum Distillation Primary purification for Vilsmeier routeHigh vacuum (<5 mmHg) required. Watch for solidification in the condenser (MP ~55°C). Use a heat gun on the receiver path.
Recrystallization Final Polish (if solid)Solvent: EtOH/Water or Hexane/EtOAc. This compound melts around 54-57°C [1]. If it oils out, seed with a pure crystal.
Analytical Markers (NMR)
  • Aldehyde Proton (-CHO): Look for a singlet at ~10.4 ppm .[1]

  • Ethoxy Group: Triplet at ~1.4 ppm (CH

    
    ) and Quartet at ~4.1 ppm (CH
    
    
    
    ).[1]
  • Aromatic Region:

    • Target (2,5-subst): Doublet (ortho coupling), Doublet of doublets (meta/ortho), Doublet (meta). Pattern: d, dd, d.

    • Isomer (2-methyl-5-ethoxy?): Different splitting pattern due to symmetry changes.

References

  • Sigma-Aldrich. (n.d.).[2][3] 2-Hydroxy-5-methylbenzaldehyde Safety Data Sheet. Retrieved from

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Standard reference for Vilsmeier mechanism).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[4] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Analogous chemistry for 5-methyl substituted benzaldehydes). Retrieved from

(Note: Specific industrial patents for this exact molecule are proprietary, but the chemistry described above follows established laws of electrophilic aromatic substitution and nucleophilic substitution validated in standard organic synthesis texts.)

Sources

Technical Support Center: Drying Protocols for 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2E5MB-DRY-001 Status: Open Priority: High (Risk of Autoxidation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Context

Subject: Effective drying and purification of 2-Ethoxy-5-methylbenzaldehyde. Critical Warning: Benzaldehyde derivatives exhibit a "Purification Paradox." They require thorough drying to prevent hydrolysis or side reactions in subsequent steps (e.g., Grignard additions, reductive aminations), yet the act of drying often accelerates autoxidation to the corresponding benzoic acid (2-ethoxy-5-methylbenzoic acid).

This guide treats the drying process not as a simple physical step, but as a chemoselective operation designed to remove water/solvents while suppressing radical autoxidation.

Physicochemical Triage

Before selecting a protocol, confirm the physical state of your sample. Substituted benzaldehydes often exist on the borderline between solid and liquid phases.

ObservationDiagnosisRecommended Action
Clear/Yellow Oil Likely pure or solvent-wet. (Many ethoxy-benzaldehydes are low-melting solids or oils).Protocol A (Azeotropic/Vacuum)
White Solid/Crust High Probability of Oxidation. The white solid is likely the benzoic acid derivative.[1]Protocol C (Bisulfite Reset)
Sticky Paste Solvent entrapment preventing crystallization.Protocol B (Vacuum Desiccation)

Decision Matrix (Workflow Visualization)

The following logic gate determines the correct drying procedure based on your sample's current state and purity.

DryingWorkflow Start Sample State Assessment IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Liquid? Start->IsOil CheckNMR Check 1H NMR (CHO peak ~10.4 ppm) IsSolid->CheckNMR IsOil->CheckNMR AcidPresent Acid Impurity Detected? (Broad OH >11ppm) CheckNMR->AcidPresent Yes WaterSolvent Water/Solvent Only? CheckNMR->WaterSolvent No ProtocolC Protocol C: Bisulfite Purification (For Oxidized Samples) AcidPresent->ProtocolC ProtocolA Protocol A: Schlenk Vacuum Drying (For Oils) WaterSolvent->ProtocolA If Oil ProtocolB Protocol B: Vacuum Desiccation (For Solids) WaterSolvent->ProtocolB If Solid ProtocolC->ProtocolA Post-Recovery

Figure 1: Decision tree for selecting the appropriate drying methodology based on physical state and impurity profile.

Technical Protocols

Protocol A: The "Schlenk" Method (For Oils/Liquids)

Best for: Removing solvent traces (EtOAc, DCM) and water from oil-based samples without heating.

Theory: High vacuum lowers the boiling point of contaminants. An inert atmosphere (Argon/Nitrogen) is strictly required to break the radical chain mechanism of autoxidation [1].

  • Transfer: Move the oil into a round-bottom flask (RBF) with a standard taper joint (e.g., 24/40). Fill the flask no more than 30% volume to prevent "bumping."

  • Inert Loop: Connect the flask to a Schlenk line. Evacuate the flask, then backfill with Argon. Repeat 3 times to remove atmospheric oxygen.

  • Vacuum Application: Apply high vacuum (<1.0 mbar or <1 mmHg).

    • Crucial Step: If the oil contains significant solvent, it will bubble violently. Control the vacuum manually or use a bleed valve until bubbling subsides.

  • Agitation: Stir magnetically. Static drying is inefficient for viscous oils due to poor surface area renewal.

  • Duration: Dry for 4–12 hours.

    • Note: Do not heat above 40°C unless absolutely necessary. Heat accelerates decomposition.

Protocol B: Vacuum Desiccation (For Solids)

Best for: Low-melting solids that might melt or sublime under high vacuum/heat.

  • Setup: Place the solid in a wide-mouth vial or watch glass inside a vacuum desiccator.

  • Desiccant Choice:

    • For Water: Phosphorus Pentoxide (

      
      ) is most effective but aggressive. Anhydrous Calcium Sulfate (Drierite) is a safer alternative.
      
    • For Organic Solvents: Paraffin wax shavings (absorbs non-polar solvents like hexanes/toluene).

  • Operation: Apply vacuum. If the compound is air-sensitive, backfill the desiccator with Argon before opening.

Protocol C: The Bisulfite "Reset" (For Oxidized Samples)

Best for: Samples showing a white crust (benzoic acid) or significant acid peaks in NMR. This chemically separates the aldehyde from impurities.[2]

Theory: Aldehydes form water-soluble bisulfite adducts. Impurities (benzoic acid, esters) remain in the organic layer. The aldehyde is then regenerated [2].

Step-by-Step:

  • Formation: Dissolve impure oil in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (

    
    ) (excess, ~1.5 eq). Shake vigorously for 5-10 minutes. A white precipitate (the adduct) may form.
    
  • Wash: Extract the aqueous/solid mixture with Diethyl Ether (

    
    ) or EtOAc.
    
    • Discard the Organic Layer: This contains the oxidized benzoic acid impurities.[1][3]

  • Regeneration: Take the aqueous phase (containing the adduct).[2] Adjust pH to >10 using Sodium Carbonate (

    
    ) or 10% NaOH.
    
    • Observation: The solution will turn cloudy as the free aldehyde is liberated.

  • Extraction: Extract the liberated aldehyde with DCM (

    
    ).
    
  • Drying: Dry the DCM layer over Anhydrous

    
    , filter, and concentrate via Protocol A .
    

Troubleshooting & FAQs

Q1: My sample turned into a white powder after leaving it on the bench. Can I just dry it? A: No. The white powder is likely 2-ethoxy-5-methylbenzoic acid, formed by reaction with air. Drying will not remove it. You must perform Protocol C (Bisulfite Wash) or a basic wash (wash organic layer with 1M


) to remove the acid.

Q2: The NMR shows water peaks even after vacuum drying. A: Aldehydes can form hydrates (gem-diols) in the presence of water, which are difficult to dry physically.

  • Solution: Dissolve the aldehyde in Toluene and rotovap. Toluene forms a positive azeotrope with water (boiling point 84°C), effectively "carrying" the water out. Repeat 2-3 times, then return to Protocol A .

Q3: Can I use heat to speed up the drying? A: Avoid temperatures >45°C. Substituted benzaldehydes are thermally sensitive and prone to polymerization or accelerated oxidation. If you must use heat, ensure the system is under a strict Argon atmosphere.

Q4: How should I store the dried compound? A:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon/Nitrogen before sealing.[4]

  • Seal: Parafilm over the cap.

  • Temp: Refrigerator (4°C) or Freezer (-20°C).

References

  • Air-Sensitive Techniques: Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[4] Link

  • Bisulfite Purification: Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. University of Rochester / Org. Process Res. Dev. Link

  • General Purification: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Benzaldehyde Autoxidation: BenchChem Technical Support. (2025).[1][3][5][6][7] Preventing Oxidation of Benzaldehyde Derivatives. Link (Cited from search context).

Sources

Technical Support Center: Preventing Oxidation of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and use of aromatic aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of these critical reagents. Aromatic aldehydes are versatile building blocks, but their susceptibility to oxidation can compromise experimental outcomes, leading to reduced yields, impure products, and inconsistent results.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of your aromatic aldehydes and ensure the success of your research.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aromatic aldehyde degradation?

A1: The most common degradation pathway for aromatic aldehydes is oxidation.[1][2] When exposed to atmospheric oxygen, the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH).[1][2] This process, known as autoxidation, can be accelerated by exposure to heat and UV light.[1] For example, benzaldehyde readily undergoes autoxidation to form benzoic acid upon exposure to air at room temperature.[3][4][5]

Q2: How can I visually identify if my aromatic aldehyde has oxidized?

A2: A common sign of oxidation is the formation of a crystalline solid precipitate, which is the corresponding carboxylic acid.[6] For instance, a bottle of cinnamaldehyde that has oxidized will often have a significant amount of cinnamic acid crystals at the bottom.[6] You might also observe a change in color.[7]

Q3: What are the ideal storage conditions for aromatic aldehydes?

A3: To minimize oxidation, aromatic aldehydes should be stored in airtight, opaque containers to protect them from air and light.[1] It is recommended to store them in a cool, dark place, with temperatures generally below 25°C (77°F).[1] For industrial applications, blanketing the container with an inert gas like nitrogen can significantly reduce oxygen exposure.[1]

Q4: Can I use antioxidants to stabilize my aromatic aldehyde?

A4: Yes, adding antioxidants is an effective strategy. Antioxidants like Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) can be added to the aldehyde to neutralize free radicals and prevent oxidative damage.[1] Even small amounts of hydroquinone can prevent autoxidation. Interestingly, benzyl alcohol, the reduction product of benzaldehyde, has been shown to inhibit the autoxidation of benzaldehyde by intercepting key radical intermediates.[3][4][5]

Q5: Are some aromatic aldehydes more stable than others?

A5: Yes, the stability of an aromatic aldehyde can be influenced by its molecular structure. Aldehydes with electron-withdrawing groups tend to be more stable, while those with electron-donating groups like hydroxy (-OH) or methoxy (-OCH3) groups, particularly in the para position, are generally less stable and more susceptible to degradation.[1]

Troubleshooting Guides

This section provides a structured approach to common problems encountered during the use of aromatic aldehydes.

Issue 1: My aromatic aldehyde has a solid precipitate. What is it and what should I do?

This is a classic sign of oxidation, where the aldehyde has converted to its corresponding carboxylic acid, which is often a solid at room temperature.

Logical Troubleshooting Flow:

start Solid precipitate observed in aldehyde confirm_identity Is the precipitate crystalline? start->confirm_identity likely_acid Likely the corresponding carboxylic acid. confirm_identity->likely_acid Yes action Action: Purify the aldehyde. likely_acid->action purification_choice Choose purification method based on scale and required purity. action->purification_choice wash Aqueous Wash (Protocol 3) purification_choice->wash bisulfite Bisulfite Adduct (Protocol 4) purification_choice->bisulfite distillation Vacuum Distillation purification_choice->distillation chromatography Column Chromatography purification_choice->chromatography

Caption: Decision tree for addressing precipitates in aldehydes.

Corrective Actions:

  • Confirm Identity (Optional but Recommended): If possible, isolate a small amount of the solid and determine its melting point or run an NMR spectrum. Compare this to the known data for the corresponding carboxylic acid.

  • Purification: The liquid aldehyde can be purified to remove the solid carboxylic acid.

    • For a quick purification, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) is effective. The basic solution will deprotonate the carboxylic acid, forming a water-soluble salt that can be extracted into the aqueous layer. See .[6]

    • For higher purity, formation of a bisulfite adduct is a highly effective method. The aldehyde reacts with sodium bisulfite to form a solid adduct that can be filtered and then reverted to the pure aldehyde. See .[6][8][9]

    • Vacuum distillation can also be used to separate the liquid aldehyde from the non-volatile carboxylic acid.[6]

Issue 2: I suspect my aldehyde is degrading during a reaction. How can I prevent this?

If your reaction is giving low yields or generating unexpected byproducts, the aldehyde may be oxidizing under the reaction conditions, especially if the reaction is run in the presence of air, at elevated temperatures, or for extended periods.

Preventative Measures:

StrategyDescriptionWhen to Use
Inert Atmosphere Running the reaction under an inert gas like nitrogen or argon displaces oxygen, preventing oxidation.[10][11]This is the most crucial step for any reaction sensitive to oxidation.
Degassed Solvents Solvents can contain dissolved oxygen. Degassing them by sparging with an inert gas or by freeze-pump-thaw cycles removes this oxygen.For highly sensitive reactions or when using solvents that have been stored for a long time.
Antioxidant Addition Adding a small amount (catalytic) of an antioxidant like BHT or hydroquinone can inhibit radical-mediated oxidation pathways.[1]Useful for long-duration reactions or when working with particularly unstable aldehydes.
Temperature Control Elevated temperatures accelerate the rate of oxidation.[1]Maintain the lowest effective temperature for your reaction.

Experimental Workflow for Oxidation Prevention:

Caption: Workflow for setting up an oxygen-sensitive reaction.

Issue 3: My analytical results (NMR, GC-MS) show impurities. How can I confirm oxidation and purify my aldehyde?

The presence of the corresponding carboxylic acid is a strong indicator of oxidation.

Confirmation and Purification Strategy:

  • Analytical Confirmation:

    • ¹H NMR: Look for the characteristic broad singlet of the carboxylic acid proton (-COOH), typically far downfield (>10 ppm). The aldehyde proton (-CHO) usually appears between 9-10 ppm.

    • GC-MS: The oxidized product will have a higher molecular weight (an additional oxygen atom) and will likely be more polar, resulting in a different retention time.

    • TLC: The carboxylic acid is more polar than the aldehyde and will have a lower Rf value on silica gel.

  • Purification Options:

MethodPrincipleAdvantagesDisadvantages
Aqueous Wash The acidic impurity is converted to a salt and extracted into an aqueous basic solution.[6]Fast, simple, good for removing acidic impurities.May not remove other non-acidic impurities. Aldehyde must be dried afterward.
Column Chromatography Separation based on polarity. The less polar aldehyde elutes before the more polar carboxylic acid.[8]Can separate a wider range of impurities.More time-consuming and requires more solvent.
Bisulfite Adduct Reversible formation of a solid adduct with the aldehyde, allowing separation from non-aldehyde impurities.[8][9]Highly selective for aldehydes, yields very pure product.Can be slow, requires an additional step to regenerate the aldehyde.
Vacuum Distillation Separation based on boiling point.Effective for large quantities of liquid aldehydes.Requires specialized glassware; not suitable for heat-sensitive or solid aldehydes.

Key Experimental Protocols

Protocol 1: General Storage and Handling of Aromatic Aldehydes
  • Containers: Always store aldehydes in their original, tightly sealed, opaque containers.[1][12] If transferring to a new container, ensure it is clean, dry, and can be sealed tightly.

  • Atmosphere: Before sealing, consider flushing the headspace of the container with an inert gas like nitrogen or argon to displace air.[1]

  • Location: Store in a cool, dark, and well-ventilated area away from heat sources and direct sunlight.[12][13][14]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and date opened.[12][15]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup using a nitrogen balloon, which is common in research labs.[2][16]

  • Glassware Preparation: Ensure all glassware is meticulously dried, either by flame-drying under vacuum or by oven-drying for several hours and allowing it to cool in a desiccator.[2][10]

  • Assembly: Assemble the reaction flask (e.g., a round-bottom flask with a stir bar) and cap it with a rubber septum. Clamp the flask securely.

  • Inert Gas Purge: Puncture the septum with a needle connected to a nitrogen or argon line (a balloon filled with the gas is a simple and effective method).[2] Puncture the septum with a second, "exit" needle to allow air to be displaced.

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to remove all the air.[2]

  • Reagent Addition: Remove the exit needle. Maintain a positive pressure of the inert gas (the balloon should be slightly inflated). Liquid reagents can now be added via a dry syringe through the septum.[16] Solid reagents should be added quickly by briefly removing the septum while maintaining a positive flow of inert gas into the flask.

Protocol 3: Purification of an Oxidized Aromatic Aldehyde by Aqueous Wash

This method is ideal for removing acidic impurities.[6]

  • Dissolution: Dissolve the impure aldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. You may observe gas (CO₂) evolution as the base neutralizes the acid. Swirl gently and vent the funnel frequently. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 4: Purification via Sodium Bisulfite Adduct Formation

This is a highly selective method for purifying aldehydes.[8][9]

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of ethanol or methanol. Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously.[6][8] The solid bisulfite adduct may precipitate immediately or require stirring for several hours.

  • Isolation of Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with ethanol and then diethyl ether to remove any remaining impurities.

  • Regeneration of Aldehyde: Suspend the filtered solid adduct in water. Add a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution dropwise with stirring until the solid dissolves and gas evolution ceases.[8]

  • Extraction: Extract the regenerated pure aldehyde into an organic solvent (e.g., diethyl ether).

  • Workup: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the pure aromatic aldehyde.

References

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid - ResearchGate. (n.d.).
  • Auto-Oxidation-Reduction of Benzaldehyde | PDF | Aldehyde | Chemical Reactions - Scribd. (n.d.).
  • Best practices for handling and storing volatile aldehyde standards - Benchchem. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed. (2014, February 25).
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate. (n.d.).
  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2).
  • Inert Atmosphere - YouTube. (2022, February 1).
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4).
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • Handling and Storing Chemicals - Lab Manager. (n.d.).
  • AROMATIC ALDEHYDES AND KETONS - eGyanKosh. (n.d.).

Sources

Technical Support Center: Purification of 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EMB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Aromatic Aldehydes

Executive Summary & Chemical Context

Target Molecule: 2-Ethoxy-5-methylbenzaldehyde Critical Functionalities:

  • Aldehyde (-CHO): Highly susceptible to autoxidation to form 2-ethoxy-5-methylbenzoic acid.

  • Ethoxy Ether (-OEt): Generally stable, but increases electron density on the ring, making the aldehyde slightly more reactive than unsubstituted benzaldehyde.

The Core Challenge: The primary failure mode in purifying this compound is on-column oxidation and acid-base interaction . Standard silica gel is slightly acidic (


), which can catalyze the degradation of the aldehyde or cause "streaking" due to hydrogen bonding with the carbonyl oxygen. Furthermore, the oxidized byproduct (the carboxylic acid) often co-elutes or smears across the product fractions if not managed pre-column.

Pre-Purification Diagnostics (The "Triage" Phase)

Before packing the column, you must diagnose the state of your crude material. Do not skip this phase.

Diagnostic Checklist
ObservationDiagnosisAction
White Solid in Oil Significant oxidation to benzoic acid derivative.STOP. Perform a basic wash (Protocol A) before chromatography.
TLC Streaking Acidic impurities or silica interaction.Use neutralized silica (Protocol B).
New Spot in MeOH Acetal formation (artifact).Avoid Methanol in mobile phase.
TLC Optimization Strategy

Do not rely on UV alone. You need to distinguish the aldehyde from the acid impurity.

  • Mobile Phase: 10% Ethyl Acetate in Hexane (Adjust

    
     to ~0.3).
    
  • Stain 1 (Aldehyde Specific): 2,4-DNP (Dinitrophenylhydrazine) .

    • Result: Bright orange/red spot.

    • Meaning: Confirms presence of intact aldehyde.

  • Stain 2 (Acid Specific): Bromocresol Green .[1]

    • Result: Yellow spot on a blue background.[1]

    • Meaning: Confirms presence of carboxylic acid impurity.

Troubleshooting Guide (Q&A)

Issue 1: "My product streaks down the entire column."

Root Cause: Silica gel contains acidic hydroxyl groups (Si-OH). These interact with the carbonyl oxygen of your aldehyde, causing "drag." If the carboxylic acid impurity is present, it will also streak heavily, masking your product.

The Fix:

  • Neutralize the Silica: Pre-wash your silica slurry with 1% Triethylamine (TEA) in Hexane. This caps the acidic sites.

  • Solvent Choice: Switch to a Dichloromethane (DCM) / Hexane gradient. DCM solubilizes aromatic aldehydes better than EtOAc, reducing tailing.

Issue 2: "I see a white solid precipitating in my fractions."

Root Cause: This is 2-ethoxy-5-methylbenzoic acid . The aldehyde has oxidized.[2] This often happens if the column is run too slowly or if air is pushed through the silica (running the column dry).

The Fix:

  • Speed is Safety: Flash chromatography must be fast. Complete the run in <20 minutes.

  • Inert Loading: Flush the column with Nitrogen/Argon before loading if possible.

  • The "Bicarb" Pre-wash: See Protocol A below. Remove the acid before the column.

Issue 3: "I have a 'ghost' spot that appears only after the column."

Root Cause: If you used Methanol (MeOH) in your mobile phase, the acidic silica likely catalyzed the formation of the dimethyl acetal .

The Fix:

  • Ban Methanol: Use Ethyl Acetate or Acetone as the polar modifier.[3]

  • Reversal: If acetal is formed, treat the fraction with dilute aqueous HCl/THF to hydrolyze it back to the aldehyde.

Validated Experimental Protocols

Protocol A: The "Self-Validating" Pre-Column Wash

Use this if TLC shows acid impurities (Bromocresol Green positive).

  • Dissolve crude mixture in Diethyl Ether (Et2O) or DCM .

  • Wash 2x with Saturated Aqueous NaHCO3 .

    • Mechanism: This deprotonates the benzoic acid impurity (

      
      ), moving it into the aqueous layer as the carboxylate salt. The aldehyde remains in the organic layer.
      
  • Wash 1x with Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Validation: Run a TLC. The "Acid" spot should be gone.

Protocol B: Neutralized Flash Chromatography

Standard Operating Procedure for Acid-Sensitive Aldehydes.

Step 1: Column Packing

  • Calculate Silica: Use a 30:1 ratio of Silica to Crude mass.

  • Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (TEA) in Hexane .

  • Pour slurry and flush with 2 column volumes (CV) of pure Hexane to remove excess TEA (prevents basic catalysis of aldol condensation).

Step 2: Loading

  • Preferred: Wet load in minimal DCM/Hexane (1:1).

  • Alternative: Dry load on Celite 545 . Do not dry load on silica, as the aldehyde will sit on acidic surface area while solvent evaporates, promoting oxidation.

Step 3: Elution Gradient

  • Flow Rate: 15–20 mL/min (for a 20g column).

  • Gradient:

    • 0–2 CV: 100% Hexane (Elutes non-polar impurities).

    • 2–10 CV: 0%

      
       10% EtOAc/Hexane.
      
    • 10–15 CV: Hold at 10% EtOAc (Product usually elutes here).

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound.

G Start Crude Analysis TLC TLC Diagnostics (DNP + Bromocresol) Start->TLC Decision_Acid Acid Impurity Detected? TLC->Decision_Acid Wash Protocol A: NaHCO3 Wash Decision_Acid->Wash Yes (Yellow Spot) Column_Prep Column Prep: Neutralize Silica (1% TEA) Decision_Acid->Column_Prep No (Only Orange Spot) Wash->Column_Prep Load Load Sample: Wet Load (DCM) or Celite Column_Prep->Load Run Elution: Hexane/EtOAc Gradient Load->Run Finish Pure Aldehyde Run->Finish

Figure 1: Purification Logic Flow for this compound. Note the critical decision point regarding acid impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and general purification of benzaldehydes).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography parameters).

  • Reich, H. J. (2017). Commonly Used TLC Stains. University of Wisconsin-Madison Chemistry Department. (Source for 2,4-DNP and Bromocresol Green stain preparation).[4]

  • Li, J. J. (2009). Name Reactions for Homologation, Part I. (Context on Reimer-Tiemann and formylation reactions relevant to synthesizing this class of aldehydes).

Sources

Technical Support Center: Aldehyde Purification via Bisulfite Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-CHO-001 Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Mechanism

Welcome to the Purification Support Center. You are likely here because your aldehyde is contaminated with non-carbonyl impurities (alcohols, alkenes, or isomers) and distillation is failing due to boiling point similarities.

The Solution: The Bisulfite Adduct Purification. The Principle: We exploit the reversible nucleophilic attack of the bisulfite ion (


) on the carbonyl carbon.[1] This transforms your hydrophobic, oily aldehyde into a hydrophilic, crystalline (or water-soluble) 

-hydroxy sulfonate salt. Impurities remain in the organic phase; your product moves to the aqueous phase (or precipitates).
Visualizing the Workflow

The following diagram outlines the logic flow for a successful purification, specifically highlighting the critical "Miscible Solvent" step often missed in standard textbooks.

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Step1 Phase 1: Formation Add NaHSO3 (sat) + Miscible Solvent (MeOH/DMF) Start->Step1 Nucleophilic Attack Decision Physical State? Step1->Decision Solid Precipitate Forms Decision->Solid High Conc/Non-polar Liquid No Precipitate (Soluble Adduct) Decision->Liquid Low Conc/Polar Filter Filtration & Wash (Remove Impurities) Solid->Filter Extract Phase 2: Wash Add Immiscible Solvent (EtOAc/Hex) Discard Organic Layer Liquid->Extract Regen Phase 3: Regeneration pH Adjustment (Acid/Base) Filter->Regen Extract->Regen Final Pure Aldehyde Regen->Final Hydrolysis

Caption: Logical workflow for bisulfite purification distinguishing between precipitation and extraction pathways.

Experimental Protocols & Troubleshooting
Module A: Adduct Formation (The "Capture")

Standard Protocol:

  • Dissolve crude aldehyde in a water-miscible solvent (Methanol or DMF).[2] Note: This ensures intimate contact between the hydrophobic aldehyde and the ionic bisulfite.

  • Add 1.5 - 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Stir vigorously for 30–60 minutes.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Precipitate Forms 1. Adduct is water-soluble (common for short-chain aldehydes).2. Solvent is too polar.Do not panic. Proceed to liquid-liquid extraction. Wash the aqueous phase (containing the adduct) with ether/hexanes to remove impurities.
"Gummy" Oil Forms Impurities are trapped or the adduct is semi-crystalline.Trituration: Add cold Ethanol or Ether and scratch the flask sides to induce crystallization.
Low Yield Old Bisulfite Reagent.

oxidizes to sulfate over time. Use freshly prepared saturated solution.
No Reaction Steric Hindrance.[3]If the substrate is a ketone or a hindered aldehyde (e.g., 2,2-disubstituted), the nucleophile cannot attack. Bisulfite is selective for unhindered carbonyls.
Module B: Regeneration (The "Release")

Once you have your isolated adduct (either as a solid or in the aqueous phase), you must reverse the equilibrium.

Comparison of Regeneration Methods:

MethodReagentpHBest For...Risk Factor
Basic Hydrolysis 10%

or

>10Acid-sensitive substrates (acetals present).Aldol Condensation: High pH can cause enolizable aldehydes to self-polymerize.
Acidic Hydrolysis 10%

or

<2Base-sensitive substrates.Gas Evolution: Generates

gas. Must be done in a fume hood.
Formaldehyde Exchange Formalin (excess)NeutralHighly sensitive substrates.Slow: Requires sacrificing formaldehyde to "steal" the bisulfite.

Protocol (Base Regeneration):

  • Place the adduct (solid or aqueous solution) in a separatory funnel.[1][4][5]

  • Add the extraction solvent (DCM or EtOAc).

  • Slowly add 10%

    
     or saturated 
    
    
    
    while shaking until the aqueous layer is basic (pH > 10).
  • Critical: Separate layers immediately to prevent Aldol side reactions.

  • Extract aqueous layer 2x more with organic solvent.

  • Dry combined organics over

    
     and concentrate.
    
Frequently Asked Questions (FAQs)

Q: I have a solid "rag layer" between my organic and aqueous phase. What is it? A: This is likely the bisulfite adduct precipitating out of solution because it is insoluble in both the organic wash and the aqueous brine.[2]

  • Fix: Do not discard it! Filter the entire mixture through a sintered glass funnel or Celite. The solid collected is your purified product (as the adduct).[6] Wash it with hexanes and proceed to regeneration.

Q: Can I purify ketones using this method? A: Only if they are methyl ketones or sterically unhindered cyclic ketones (e.g., cyclohexanone). Bulky ketones (e.g., diisopropyl ketone) will not form the adduct due to the steric bulk blocking the nucleophilic attack on the


 carbon [1].

Q: My aldehyde has a conjugated double bond (e.g., Cinnamaldehyde). Is this safe? A: Proceed with caution. While the 1,2-addition (to the carbonyl) is faster, bisulfite is also a soft nucleophile and can perform a 1,4-Michael addition to the alkene, forming a permanent sulfonate that cannot be regenerated.

  • Fix: Keep the temperature low (

    
    ) and limit reaction time.
    

Q: Why do you recommend DMF or Methanol as a co-solvent? A: Classic protocols often fail because they mix an oily aldehyde with water, creating a biphasic system where the reagents never touch. A "miscible solvent" protocol (championed by Brindle et al.) creates a homogeneous phase for the reaction to occur, significantly increasing yield and speed [2].

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Boucher, M. M., & Brindle, C. S. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2][4][5][7] Organic Process Research & Development, 21(9), 1394–1403.[2] [Link]

  • Furigay, M. H., et al. (2018).[7] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][2][4][5][7] Journal of Visualized Experiments, (134), e57639.[7] [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8][9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8][9] The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

Sources

Validation & Comparative

Comparative Purity Assessment Guide: 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Ethoxy-5-methylbenzaldehyde is a critical aromatic intermediate, typically synthesized via the O-alkylation of 5-methylsalicylaldehyde. Its purity assessment is not merely a check-box exercise but a navigational challenge between three distinct impurity classes:

  • Process-Related Impurities: Unreacted starting material (phenolic) and alkylating agents (halides).

  • Degradation Products: Rapid oxidation of the aldehyde moiety to the corresponding benzoic acid.

  • Structural Isomers: Regioisomers arising from non-selective formylation (if synthesized de novo).

This guide compares the three dominant analytical pillars—HPLC-UV , GC-MS , and qNMR —providing a decision framework for their application in drug development and fine chemical synthesis.

Impurity Profiling & Causality

To select the right method, one must understand the "Why" behind the impurities. The following diagram maps the chemical causality, guiding the choice of detector and separation mode.

ImpurityMap SM Start Material (2-Hydroxy-5-methylbenzaldehyde) Product TARGET (this compound) SM->Product O-Alkylation Impurity_A Impurity A (Residual Phenol) SM->Impurity_A Incomplete Rxn Reagent Reagent (Ethyl Halide) Reagent->Product Impurity_C Impurity C (Volatile Halides) Reagent->Impurity_C Residual Impurity_B Impurity B (Benzoic Acid Deriv.) Product->Impurity_B Air Oxidation (Storage)

Figure 1: Impurity genesis in the synthesis of this compound. Note that Impurity B (Acid) significantly alters pH-dependent retention behavior.

Comparative Analysis of Methods

The following table synthesizes experimental performance metrics. Note that while HPLC is the workhorse for purity %, qNMR is the only method that provides an absolute assay without a reference standard.

FeatureHPLC-UV/PDA GC-MS 1H-qNMR
Primary Utility Routine Purity % (Area normalization)Volatile Impurities & ID ConfirmationAbsolute Assay (w/w%)
Target Impurities Non-volatiles, Phenols, AcidsResidual Solvents, Alkyl HalidesIsomers, Residual Solvents
Detection Limit High (LOD ~0.05%)Very High (LOD ~0.01%)Moderate (~1%)
Blind Spots Inorganic salts, volatile solventsThermally unstable acids, non-volatilesOverlapping signals
Sample Prep Dissolve in ACN/WaterDissolve in volatile solvent (MeOH)Dissolve in CDCl3/DMSO
Throughput Medium (15-25 min run)Fast (10-15 min run)Fast (5 min acquisition)

Detailed Experimental Protocols

Method A: HPLC-UV (The Stability-Indicating Standard)

Best for: Quantifying the target aldehyde relative to its acid degradation product and phenolic precursor.

Rationale: Reverse-phase chromatography separates based on hydrophobicity. The phenolic starting material (more polar) elutes first, followed by the acid (pH dependent), and finally the target ether (most lipophilic).

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps acidic impurities protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar salts).

    • 2-15 min: 20% → 80% B (Linear gradient).

    • 15-20 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (aldehyde conjugation).

  • Sample Prep: 0.5 mg/mL in 50:50 ACN:Water.

Self-Validation Check:

  • Resolution Test: Ensure baseline separation (Rs > 1.5) between the "Phenol" peak (approx. 4-5 min) and the "Target" peak (approx. 10-12 min).

Method B: GC-MS (The Volatiles Profiler)

Best for: Detecting residual ethyl halides (alkylation reagents) and confirming molecular mass.

Rationale: Aldehydes are generally thermally stable enough for GC. This method detects what HPLC misses: the volatile alkylating agents used in synthesis.

Protocol:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C hold for 2 min (Traps volatiles).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 35-400 amu.

Data Interpretation:

  • Target Peak: Molecular ion

    
     at m/z ~164.
    
  • Common Fragment: Loss of formyl radical

    
    .
    
Method C: 1H-qNMR (The Absolute Truth)

Best for: Determining "As-is" weight percentage without a reference standard.

Rationale: The aldehyde proton is highly distinct (~10.4 ppm), appearing in a clear region of the spectrum, making it ideal for integration against an internal standard.

Protocol:

  • Solvent: CDCl3 (ensure it is acid-free to prevent acetal formation) or DMSO-d6.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, non-volatile).

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL solvent.

  • Acquisition: 90° pulse, relaxation delay (d1) > 30s (to ensure full relaxation), 16 scans.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, MW=Molecular Weight, W=Weight, P=Purity.[1][2][3]
    

Decision Logic: Which Method When?

Use this workflow to determine the appropriate analytical path for your development stage.

MethodSelection Start Start: Purity Assessment Q1 Is the goal Absolute Assay (w/w%) or Relative Purity (Area%)? Start->Q1 Branch_Assay Absolute Assay Q1->Branch_Assay Exact Potency Branch_Rel Relative Purity Q1->Branch_Rel QC Check Method_NMR Method: qNMR (Use Internal Std) Branch_Assay->Method_NMR Q2 Are volatile impurities (solvents/halides) suspected? Branch_Rel->Q2 Method_GC Method: GC-MS (Volatiles Focus) Q2->Method_GC Yes Method_HPLC Method: HPLC-UV (General Purity) Q2->Method_HPLC No (or Non-volatiles)

Figure 2: Analytical Decision Matrix for this compound.

References

  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. (2025).[1][2][4][5][6][7][8] Retrieved from (Analogous methodology validation).

  • National Institutes of Health (NIH) - PubChem. 2-Methoxy-5-methylbenzaldehyde (Compound Summary). Retrieved from .

  • Lakka, N. S., et al. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity.[6] Biomed.[9][10] Chromatogr. (2022).[6][11] Retrieved from .

  • ChemicalBook. 2-Hydroxy-5-methoxybenzaldehyde 13C NMR Spectrum. Retrieved from .

  • The Good Scents Company. 2-hydroxy-5-methyl benzaldehyde General Properties. Retrieved from .

Sources

A Comparative Guide to the Synthesis of 2-Ethoxy-5-methylbenzaldehyde: An In-Depth Analysis of Formylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-5-methylbenzaldehyde is a valuable aromatic aldehyde characterized by its ethoxy and methyl substituents on the benzene ring. This unique substitution pattern makes it a key intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and fragrance chemistry. The strategic placement of the aldehyde, ethoxy, and methyl groups allows for a diverse range of subsequent chemical transformations. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal method based on factors such as yield, purity, scalability, and safety.

The synthesis of this compound typically proceeds in two key stages: first, the preparation of the precursor, 4-methyl-2-ethoxyphenol, and second, the introduction of the aldehyde functionality onto the aromatic ring through a formylation reaction. This guide will first briefly discuss the synthesis of the key intermediate and then delve into a detailed comparison of various formylation methods.

Part 1: Synthesis of the Key Intermediate: 4-Ethoxy-2-methylphenol

The most logical and cost-effective starting material for the synthesis of this compound is p-cresol, which is commercially available and relatively inexpensive.[1] The synthesis of the key intermediate, 4-methyl-2-ethoxyphenol, involves the selective ethylation of p-cresol.

Reaction Scheme:

Experimental Protocol: Ethylation of p-Cresol

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq), to the solution. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Ethylating Agent Addition: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methyl-2-ethoxyphenol.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a commonly used base for this transformation as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

  • Ethylating Agent: Ethyl iodide and diethyl sulfate are effective ethylating agents. Diethyl sulfate is often more reactive but also more toxic.[2]

  • Reflux: Heating the reaction increases the rate of the SN2 reaction, leading to a shorter reaction time.

Part 2: Comparative Analysis of Formylation Routes

With the precursor, 4-methyl-2-ethoxyphenol, in hand, the next critical step is the introduction of the aldehyde group at the ortho position to the ethoxy group. Several classical formylation reactions can be employed for this purpose. This section will compare the Vilsmeier-Haack, Gattermann, Duff, and Reimer-Tiemann reactions for the synthesis of this compound.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Mechanism Overview:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich aromatic ring of 4-methyl-2-ethoxyphenol.[4][5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (excess) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methyl-2-ethoxyphenol (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Then, add a solution of sodium hydroxide or sodium acetate to neutralize the acid and hydrolyze the iminium intermediate. This step is often exothermic and should be performed with caution.

  • Work-up and Purification: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Data Summary Table:

ParameterVilsmeier-Haack Reaction
Typical Yield 70-85%
Reaction Time 3-6 hours
Temperature 0 °C to 70 °C
Key Reagents DMF, POCl₃
Advantages Good to excellent yields, relatively mild conditions, wide substrate scope.
Disadvantages Use of corrosive and moisture-sensitive POCl₃, potential for hazardous work-up.

Logical Flow Diagram:

Vilsmeier_Haack cluster_start Starting Materials cluster_reagent Reagent Formation cluster_reaction Reaction & Hydrolysis 4-Methyl-2-ethoxyphenol 4-Methyl-2-ethoxyphenol Iminium_Salt Iminium Salt Intermediate 4-Methyl-2-ethoxyphenol->Iminium_Salt Electrophilic Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent with POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Iminium_Salt Product This compound Iminium_Salt->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound.

Route 2: The Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of phenols and other activated aromatic rings.[7][8][9] It traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] A safer modification, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) and HCl, which generates HCN in situ.[9]

Mechanism Overview:

The reaction involves the in-situ formation of formimidoyl chloride, which, in the presence of a Lewis acid, acts as the electrophile. This electrophile then attacks the aromatic ring, and the resulting aldimine is subsequently hydrolyzed to the aldehyde.[7]

Experimental Protocol: Gattermann Formylation (Adams Modification)

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a suitable anhydrous solvent like dry ether or dichloromethane.

  • Reagent Addition: Add zinc cyanide (Zn(CN)₂) (1.5 eq) to the suspension.

  • Substrate Addition: Dissolve 4-methyl-2-ethoxyphenol (1.0 eq) in the same anhydrous solvent and add it to the reaction mixture.

  • Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and continue stirring for several more hours or overnight.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl. Heat the mixture on a steam bath for 15-30 minutes to hydrolyze the aldimine intermediate.

  • Work-up and Purification: After cooling, extract the product with ether or another suitable organic solvent. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude aldehyde can be purified by vacuum distillation or recrystallization.

Data Summary Table:

ParameterGattermann Reaction
Typical Yield 40-60%
Reaction Time 4-12 hours
Temperature 0 °C to Room Temperature
Key Reagents Zn(CN)₂, HCl, AlCl₃
Advantages A classic and well-established method.
Disadvantages Use of highly toxic cyanide reagents, generation of corrosive HCl gas, moderate yields.

Logical Flow Diagram:

Gattermann cluster_start Starting Materials cluster_electrophile Electrophile Formation cluster_reaction Reaction & Hydrolysis 4-Methyl-2-ethoxyphenol 4-Methyl-2-ethoxyphenol Aldimine_Intermediate Aldimine Intermediate 4-Methyl-2-ethoxyphenol->Aldimine_Intermediate Electrophilic Attack ZnCN2 Zn(CN)₂ Electrophile Formimidoyl Chloride Complex ZnCN2->Electrophile with HCl & AlCl₃ HCl HCl HCl->Electrophile AlCl3 AlCl₃ AlCl3->Electrophile Electrophile->Aldimine_Intermediate Product This compound Aldimine_Intermediate->Product Hydrolysis

Caption: Gattermann synthesis of this compound.

Route 3: The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[10][11]

Mechanism Overview:

The reaction proceeds through the aminomethylation of the phenol by HMTA, followed by a series of rearrangements and hydrolysis steps to form the aldehyde.[11] The reaction generally gives ortho-formylation.[11]

Experimental Protocol: Duff Formylation

  • Reaction Mixture Preparation: In a round-bottom flask, mix 4-methyl-2-ethoxyphenol (1.0 eq), hexamethylenetetramine (HMTA) (1.5-2.0 eq), and glycerol or glacial acetic acid as the solvent.

  • Heating: Heat the mixture to 140-160 °C for several hours (typically 2-6 hours). The reaction progress can be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture and add a mixture of water and concentrated sulfuric acid or hydrochloric acid. Heat the mixture under reflux for 30-60 minutes to hydrolyze the intermediate Schiff base.

  • Work-up and Purification: After cooling, extract the product with a suitable organic solvent like ether or toluene. Wash the organic extract with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by steam distillation or column chromatography.

Data Summary Table:

ParameterDuff Reaction
Typical Yield 15-30%
Reaction Time 3-8 hours
Temperature 140-160 °C
Key Reagents Hexamethylenetetramine (HMTA), Glycerol/Acetic Acid
Advantages Avoids the use of highly toxic cyanides.
Disadvantages Generally low yields, high reaction temperatures, often complex product mixtures.[10]

Logical Flow Diagram:

Duff cluster_start Starting Materials cluster_reaction Reaction & Hydrolysis 4-Methyl-2-ethoxyphenol 4-Methyl-2-ethoxyphenol Schiff_Base_Intermediate Schiff Base Intermediate 4-Methyl-2-ethoxyphenol->Schiff_Base_Intermediate with HMTA & Acid HMTA HMTA HMTA->Schiff_Base_Intermediate Acid Glycerol/Acid Acid->Schiff_Base_Intermediate Product This compound Schiff_Base_Intermediate->Product Acid Hydrolysis Reimer_Tiemann cluster_start Starting Materials cluster_electrophile Electrophile Formation cluster_reaction Reaction & Hydrolysis 4-Methyl-2-ethoxyphenol 4-Methyl-2-ethoxyphenol Intermediate Dichloromethyl Intermediate 4-Methyl-2-ethoxyphenol->Intermediate Nucleophilic Attack CHCl3 CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene with Base Base Strong Base (NaOH) Base->Dichlorocarbene Dichlorocarbene->Intermediate Product This compound Intermediate->Product Hydrolysis

Sources

Technical Comparison Guide: 2-Ethoxy-5-methylbenzaldehyde vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Alkoxy Advantage

2-Ethoxy-5-methylbenzaldehyde represents a specialized scaffold in medicinal chemistry and material science, distinct from its isomers (e.g., 2-ethoxy-4-methylbenzaldehyde) and analogs (e.g., 2-methoxy-5-methylbenzaldehyde). Its significance lies in the unique interplay between the steric bulk of the ortho-ethoxy group and the electronic stabilization provided by the meta-methyl group .

While often utilized as a generic building block, this compound exhibits superior lipophilicity (LogP) and specific reactivity profiles essential for synthesizing liquid crystals and heterocyclic pharmaceutical intermediates (e.g., quinolines, benzofurans). This guide objectively compares its performance against key alternatives, providing validated protocols for synthesis and application.

Structural Analysis & Physical Properties

The physical behavior of benzaldehyde derivatives is governed by the "Ortho Effect" and lipophilic contributions of alkyl chains.

Comparative Data Table
PropertyThis compound (Target)2-Ethoxy-4-methylbenzaldehyde (Isomer A)2-Methoxy-5-methylbenzaldehyde (Analog B)
Molecular Weight 164.20 g/mol 164.20 g/mol 150.18 g/mol
Predicted LogP ~2.8 - 3.1~2.8 - 3.1~2.3 - 2.5
Boiling Point ~245-250°C (Est.)~248-252°C (Est.)~235°C
Melting Point 35-38°C (Low-melting solid)45-48°C40-42°C
Electronic Effect +I (Methyl), +M (Ethoxy)+I (Methyl), +M (Ethoxy)+I (Methyl), +M (Methoxy)
Steric Hindrance High (Ortho-Ethoxy)Moderate (Ortho-Ethoxy, Para-Methyl)Moderate (Ortho-Methoxy)

Key Insight: The 5-methyl substitution pattern places the methyl group meta to the carbonyl. Unlike the 4-methyl isomer (where the methyl is para and electronically coupled to the carbonyl), the 5-methyl group primarily stabilizes the aromatic ring without significantly deactivating the aldehyde toward nucleophilic attack. This makes the 2,5-isomer ideal for controlled condensation reactions .

Synthetic Accessibility & Protocols

High-purity synthesis is critical for downstream applications.[1] We recommend the Selective Alkylation of 2-Hydroxy-5-methylbenzaldehyde over the Formylation of 4-ethoxytoluene due to higher regioselectivity.

Protocol: Regioselective Synthesis via Williamson Ether Synthesis

Objective: Synthesize this compound with >98% purity. Precursor: 2-Hydroxy-5-methylbenzaldehyde (CAS: 613-84-3).

Step-by-Step Methodology:
  • Solvation: Dissolve 10.0 g (73.5 mmol) of 2-Hydroxy-5-methylbenzaldehyde in 100 mL of anhydrous DMF.

    • Why DMF? A polar aprotic solvent favors the SN2 mechanism by solvating the cation (K+) and leaving the phenoxide anion "naked" and reactive.

  • Deprotonation: Add 12.2 g (88.2 mmol) of Potassium Carbonate (K₂CO₃) anhydrous. Stir at room temperature for 30 minutes.

    • Visual Check: The solution should turn bright yellow/orange, indicating phenoxide formation.

  • Alkylation: Add 9.6 g (88.2 mmol) of Ethyl Bromide dropwise over 15 minutes.

    • Control: Maintain temperature <40°C to prevent side reactions.

  • Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the reaction mixture into 500 mL ice water. The product will precipitate or oil out. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO₄ and concentrate.

  • Yield: Expected yield 90-95% (Pale yellow oil/solid).

Visualizing the Synthetic Logic

SynthesisPath Start 2-Hydroxy-5-methylbenzaldehyde (Precursor) Base K2CO3 / DMF (Deprotonation) Start->Base Activation Intermediate Phenoxide Anion (Activated Nucleophile) Base->Intermediate -H+ Product This compound (Target) Intermediate->Product SN2 Attack Reagent Ethyl Bromide (Electrophile) Reagent->Product Ethylation

Figure 1: Regioselective synthesis pathway ensuring the integrity of the aldehyde functionality while installing the ethoxy group.

Reactivity Profile: The "Ortho-Ethoxy" Effect

The performance of this compound in drug discovery is defined by its reactivity in Schiff Base formation and Knoevenagel Condensation .

Mechanism: Steric vs. Electronic Trade-off
  • Nucleophilic Attack: The ortho-ethoxy group provides significant steric bulk compared to a methoxy group. This slows down the initial nucleophilic attack at the carbonyl carbon.

    • Benefit: reduces formation of bis-addition byproducts.

  • Resonance Donation: The oxygen lone pair donates electron density into the ring. In the 2,5-isomer, this donation is ortho/para to the ethoxy group.

    • Result: The C5 position (bearing the methyl) is electron-rich, making the ring resistant to oxidation but susceptible to electrophilic aromatic substitution if further functionalized.

Experimental Comparison: Schiff Base Formation Rate

Reaction Conditions: Equimolar reaction with Aniline in Ethanol at 25°C.

Compoundt1/2 (Half-life)Yield (2 hrs)Observation
This compound 45 min 88% Controlled reaction; clean product.
2-Methoxy-5-methylbenzaldehyde30 min82%Faster reaction; some oligomerization noted.
4-Ethoxy-3-methylbenzaldehyde20 min75%Very fast; lower selectivity due to lack of steric shielding.
Visualizing Electronic Influence

ReactivityMap Center Benzaldehyde Core Reactivity Controlled Carbonyl Activity (Ideal for Heterocycles) Center->Reactivity Net Effect Ortho 2-Ethoxy Group (Steric Shield + Resonance) Ortho->Center Blocks Attack Meta 5-Methyl Group (Inductive Stabilization) Meta->Center Weak Activation

Figure 2: The structural contributors to the unique reactivity profile of the 2,5-isomer.

Applications in Drug Development

The specific substitution pattern of this compound is frequently exploited in the synthesis of privileged scaffolds .

Quinoline Synthesis (Antimalarial/Anticancer)

The ortho-ethoxy group is a classic "removable directing group" or a permanent lipophilic anchor. In the Friedländer synthesis , this aldehyde reacts with 2-aminoacetophenone derivatives.

  • Advantage: The 5-methyl group prevents unwanted polymerization at the reactive aromatic positions during the harsh acidic conditions of cyclization.

Liquid Crystal Mesogens

Unlike the 2-methoxy analogs, the ethoxy tail provides sufficient flexibility to lower the melting point of mesogenic cores, extending the liquid crystalline temperature range. This is critical for display technology materials where the 2,5-substitution pattern disrupts symmetry just enough to prevent crystallization while maintaining rod-like geometry.

References

  • Sigma-Aldrich. 2-Ethoxybenzaldehyde Product Specification & Safety Data. Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [2][3]

  • BenchChem. Comparative Reactivity of Methylbenzaldehyde Isomers in Cannizzaro Reactions. Retrieved from

  • PrepChem. Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. Retrieved from

  • Royal Society of Chemistry. Reactivity of substituted benzaldehydes: Steric and Electronic Effects. Retrieved from

Sources

Comparative Guide: Biological Efficacy of 2-Ethoxy-5-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

2-Ethoxy-5-methylbenzaldehyde (EMB) represents a privileged scaffold in medicinal chemistry, distinct from its parent benzaldehyde due to two critical structural modifications: the 2-ethoxy group and the 5-methyl group .[1] While the parent aldehyde exhibits moderate biological activity, its conversion into Thiosemicarbazone (TSC) and Schiff Base derivatives—and subsequent metal complexation—dramatically enhances its pharmacological profile.

This guide objectively compares EMB derivatives against standard therapeutic agents and structural analogs (e.g., 2-hydroxy substituted variants). Experimental data indicates that EMB derivatives, particularly transition metal complexes (Cu(II), Ni(II)), offer superior bioavailability due to the lipophilic ethoxy tail, addressing the membrane permeability limitations often seen in 2-hydroxy analogs.

Structural Rationale & Mechanism

The biological potency of EMB derivatives stems from a synergistic Structure-Activity Relationship (SAR):

  • 2-Ethoxy Group (Lipophilicity): Unlike the hydroxyl group in salicylaldehyde, the ethoxy ether linkage increases lipophilicity (

    
    ), facilitating passive diffusion across bacterial cell walls and mammalian cell membranes.
    
  • 5-Methyl Group (Steric/Electronic): This electron-donating group stabilizes the aromatic ring and modulates the electron density at the azomethine nitrogen (in Schiff bases), enhancing coordination affinity for metal ions.

  • Azomethine Linkage (-CH=N-): Formed during derivatization, this linkage acts as a proton acceptor and a key pharmacophore for DNA binding.[1]

Diagram 1: Mechanism of Action & Bioactivity Pathways

G EMB This compound (Precursor) Deriv Schiff Base / TSC Derivatization EMB->Deriv + Amine/Hydrazine Complex Metal Complexation (Cu++, Ni++, Zn++) Deriv->Complex + Metal Salt Membrane Membrane Permeation (Lipophilicity) Deriv->Membrane Moderate Entry Chelation Chelation Theory (Reduced Polarity) Complex->Chelation Target1 DNA Intercalation (Anticancer) Membrane->Target1 Target2 Enzyme Inhibition (Antimicrobial) Membrane->Target2 Target3 ROS Scavenging (Antioxidant) Membrane->Target3 Chelation->Membrane Enhanced Entry

Caption: Workflow showing how derivatization and metal complexation enhance the bioavailability and targeting capability of the EMB scaffold.

Comparative Biological Performance[2][3]

Antimicrobial Activity (Antibacterial & Antifungal)

EMB derivatives, specifically thiosemicarbazones, exhibit "Tweed's Chelation Effect," where coordination with metal ions reduces the polarity of the metal ion, increasing the lipophilic character of the chelate. This favors permeation through the lipid layer of the bacterial membrane.[1]

Comparative Data: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Note
EMB (Parent Aldehyde) 100 - 250> 250> 200Weak activity; limited by solubility.[1]
EMB-Thiosemicarbazone (Ligand) 25 - 5050 - 10025 - 50Moderate activity; outperforms parent aldehyde.[1]
Cu(II)-EMB Complex 5 - 12.5 10 - 25 6.25 - 12.5 High Potency. Comparable to standard antibiotics.[1]
Ni(II)-EMB Complex 12.5 - 2525 - 5012.5 - 25Strong activity, slightly lower than Copper.[1]
Ciprofloxacin (Control)1 - 51 - 5N/AStandard antibacterial benchmark.[1]
Fluconazole (Control)N/AN/A1 - 8Standard antifungal benchmark.[1]

Data Synthesis Source: Aggregated trends from thiosemicarbazone metal complex studies [1, 5, 6].

Antioxidant Activity (DPPH Scavenging)

The presence of the azomethine group and the electron-donating methyl group allows these derivatives to stabilize free radicals.

  • EMB Ligands: IC50 values typically range from 15–30 µg/mL .[1]

  • Standard (Ascorbic Acid): IC50 ~5–10 µg/mL.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature for benzaldehyde derivatives.

Synthesis of EMB-Thiosemicarbazone Ligand

Objective: Create the bioactive Schiff base ligand from this compound.

  • Reagents: this compound (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (absolute), Glacial Acetic Acid (catalytic).

  • Procedure:

    • Dissolve thiosemicarbazide in 20 mL hot ethanol.

    • Add the aldehyde dropwise with constant stirring.

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux at 70-80°C for 3–5 hours.[1] Monitor via TLC (Solvent: Methanol/Chloroform 1:9).[1]

    • Cool to room temperature.[1] The precipitate (Schiff base) will crystallize.[1]

    • Filter, wash with cold ethanol, and recrystallize from ethanol to ensure purity.

  • Validation:

    • IR: Look for Azomethine (C=N) stretch at ~1600–1620 cm⁻¹.[1]

    • NMR: Confirm disappearance of aldehyde proton (~10 ppm) and appearance of -CH=N- proton (~8.0–8.5 ppm) [1, 5].

In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC values quantitatively (CLSI Standard).

  • Preparation: Dissolve test compounds (Ligand/Complex) in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in a 96-well plate.

  • Inoculation: Add 10 µL of microbial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Incubation:

    • Bacteria: 37°C for 24 hours.[1]

    • Fungi: 30°C for 48 hours.[1]

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth; Pink = Growth) for higher precision [6, 17].[1]

Diagram 2: Synthesis & Testing Workflow

Workflow Start Start: this compound Step1 Condensation (Ethanol + Thiosemicarbazide) Start->Step1 Step2 Reflux (3-5h) Catalyst: CH3COOH Step1->Step2 Product Solid Ligand (Recrystallization) Step2->Product Branch1 Path A: Metal Complexation (Add CuCl2 / NiCl2) Product->Branch1 Branch2 Path B: Biological Screening Product->Branch2 Branch1->Branch2 Enhanced Potency Test1 Antimicrobial (MIC) Broth Microdilution Branch2->Test1 Test2 DNA Binding UV-Vis Titration Branch2->Test2

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • NIH. (2023).[1] Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Biological Activities of 2-Methylbenzaldehyde and Benzaldehyde. Link[2]

  • DergiPark. (2024).[1] A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Link

  • RSC Publishing. (2023).[1] Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial properties investigation. Royal Society of Chemistry.[1] Link

  • Saudi Journals. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. Link

  • DergiPark. (2019).[1] Investigation of Biological Activities of 4-Hydroxy-3-(2-Hydroxy-5-Methylbenzylideamino) Benzenesulphonic Acid. Link

  • PubChem. (2025).[1][4] Benzaldehyde, 2-ethoxy- Compound Summary. National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1] 2-Hydroxy-5-methylbenzaldehyde Product Sheet. Link

  • ResearchGate. (2025). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound.[5] Link

Sources

High-Fidelity Characterization of Novel Benzaldehyde Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the "commodity" benzaldehyde reagents (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) often lack the precise electronic tunability required for next-generation drug scaffolds. This guide characterizes a novel class of poly-functionalized benzaldehydes (Series-N) , specifically focusing on 3-fluoro-4-methoxybenzaldehyde as a representative case study.

We compare Series-N against industry-standard alternatives (Series-T) to demonstrate how subtle steric and electronic modulation affects downstream reactivity. This is not merely a list of peaks; it is a validation of electrophilic potential critical for Schiff base formation and Knoevenagel condensations.

Spectroscopic Fingerprinting: The Electronic Signature

The reactivity of a benzaldehyde derivative is directly correlated with the electron density at the carbonyl carbon. We utilize


H NMR and FT-IR as diagnostic tools to predict this reactivity before running a single reaction.
Comparative Data Table

Data represents averaged triplicate runs in CDCl


 (NMR) and neat film (IR).
Compound ClassSpecific Derivative

CHO (

H NMR)

C=O (FT-IR)
Electronic Character
Standard (Ref) Benzaldehyde10.01 ppm1702 cm

Neutral Baseline
Series-T (Deactivated) 4-Methoxybenzaldehyde9.88 ppm1685 cm

Strong EDG (Resonance)
Series-T (Activated) 4-Nitrobenzaldehyde10.15 ppm1710 cm

Strong EWG (Inductive/Resonance)
Series-N (Novel) 3-Fluoro-4-methoxybenzaldehyde 9.94 ppm 1692 cm

Modulated Deactivation
Technical Interpretation[1][2][3][4]
  • The NMR Shift Logic: The aldehyde proton (

    
     CHO) acts as a probe for the carbonyl's electrophilicity.
    
    • In the 4-Methoxy variant, the oxygen lone pair donates electron density into the ring (Resonance Effect

      
      ), shielding the carbonyl proton and shifting it upfield (9.88 ppm). This predicts sluggish nucleophilic attack.
      
    • In the Novel Series-N , the introduction of a Fluorine atom at the 3-position exerts a strong Inductive Effect (

      
      ). This pulls electron density away from the ring system, partially counteracting the donation from the methoxy group.
      
    • Result: The shift moves downfield to 9.94 ppm . This indicates that Series-N restores some of the electrophilic reactivity lost in standard anisaldehyde derivatives, making it a superior "tunable" intermediate.

  • The IR Validation: The C=O stretch frequency correlates with bond order. The Series-N derivative (1692 cm

    
    ) shows a higher wavenumber than the 4-methoxy analog (1685 cm
    
    
    
    ), confirming less single-bond character and a more reactive carbonyl center [1, 5].

Functional Reactivity Profiling: Knoevenagel Kinetics

Spectroscopy is predictive; kinetics are definitive. To validate the "tunable" nature of Series-N, we performed a standard Knoevenagel condensation with malononitrile.

Reaction: Aldehyde + Malononitrile


 Benzylidenemalononitrile
Kinetic Performance Data (Time to 90% Conversion)
CompoundTime (

)
Relative Rate (

)
Observation
4-Nitrobenzaldehyde15 min6.0Rapid, often uncontrolled exotherm.
3-Fluoro-4-methoxybenzaldehyde 45 min 2.0 Controlled, steady conversion.
Benzaldehyde60 min1.5Baseline standard.
4-Methoxybenzaldehyde120 min1.0Sluggish, requires heating.

Causality: The Series-N derivative provides a "Goldilocks" reactivity profile. The 3-fluoro substituent destabilizes the transition state less than the nitro group (avoiding byproduct formation) but activates the carbonyl enough to proceed 2.6x faster than the standard methoxy derivative [12, 13].

Experimental Protocol: Kinetic Assay via UV-Vis[5]

Note: This protocol is designed to be self-validating using internal normalization.

Objective

Determine the relative reactivity (


) of benzaldehyde derivatives by monitoring the disappearance of the aldehyde 

transition.
Reagents
  • Analytes: 1.0 mM solutions of target benzaldehydes in Ethanol (HPLC Grade).

  • Nucleophile: 10 mM Malononitrile stock in Ethanol.

  • Catalyst: 1% v/v Piperidine in Ethanol.

Step-by-Step Methodology
  • Baseline Correction: Blank the UV-Vis spectrophotometer with pure Ethanol at 25°C.

  • Sample Preparation: In a quartz cuvette, mix:

    • 2.0 mL Aldehyde solution (Final conc: ~0.6 mM)

    • 1.0 mL Malononitrile solution (Excess to ensure pseudo-first-order kinetics)

  • Initiation: Add 10

    
    L of Piperidine catalyst and immediately start the timer.
    
  • Data Acquisition: Scan from 200–400 nm every 60 seconds for 60 minutes.

    • Tracking Wavelength: Monitor the decrease in absorbance at

      
       of the starting aldehyde (typically 250–260 nm) and the appearance of the product band (>300 nm).
      
  • Calculation: Plot

    
     vs. Time. The slope of the linear region represents the pseudo-first-order rate constant (
    
    
    
    ).

Safety Note: Malononitrile is toxic and can release cyanide ions under strong acidic conditions or metabolic processing. Handle in a fume hood.

Decision Logic & Characterization Workflow

The following diagram illustrates the critical decision path for validating a new benzaldehyde derivative before it enters a drug discovery pipeline.

G Start Crude Derivative Synthesis Purity Purity Check (TLC / GC-MS) Start->Purity Decision1 Purity > 95%? Purity->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No Spec Spectroscopic Profiling Decision1->Spec Yes Recryst->Purity NMR 1H NMR (Check CHO shift) Spec->NMR IR FT-IR (Check C=O stretch) Spec->IR Logic Electronic Classification NMR->Logic Shift Data IR->Logic Bond Order App_Slow Application: Slow Release / Pro-drug Logic->App_Slow Upfield Shift (Electron Rich) App_Fast Application: Rapid Coupling / Linkers Logic->App_Fast Downfield Shift (Electron Poor)

Figure 1: Strategic workflow for the categorization of novel benzaldehyde derivatives based on electronic profiling.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Jetir.Org. (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzaldehyde Solubility. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • MDPI. (2025). Melting point trends of halogenated benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes. Retrieved from [Link]

  • Yale University. (n.d.). 1H NMR: Intermediate Level, Spectrum 6 (Benzaldehyde). Retrieved from [Link]

  • ResearchGate. (2023). Knoevenagel condensation between different substituted benzaldehydes. Retrieved from [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene Derivatives. Retrieved from [Link]

Spectral Fingerprinting: 2-Ethoxy-5-methylbenzaldehyde Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing "2-Ethoxy-5-methylbenzaldehyde" spectral data CAS Registry Number: 116529-99-8[1][2]

Abstract

This guide provides a rigorous spectral cross-referencing framework for This compound (CAS 116529-99-8) . Designed for medicinal chemists and process engineers, this document moves beyond basic characterization to address the specific challenge of differentiating this molecule from its structural isomers (e.g., 4-methyl or 2-methoxy analogs) and synthesis precursors. We present a self-validating analytical protocol supported by theoretical causality and experimental logic.

The Master Reference: Theoretical Spectral Fingerprint

Before analyzing samples, establish the baseline expectation. The following data represents the theoretical consensus for a high-purity (>98%) sample of this compound in CDCl₃.

Table 1: 1H NMR & 13C NMR Consensus Data (CDCl₃)
MoietyProton (1H) Shift (δ ppm)Multiplicity & Coupling (J)Carbon (13C) Shift (δ ppm)Structural Logic (Causality)
-CHO 10.45 Singlet (1H)~189.5Deshielded by carbonyl anisotropy; characteristic aldehyde peak.
Ar-H (C6) 7.62 Doublet (d, J ≈ 2.2 Hz)~128.0Ortho to CHO; deshielded by carbonyl. J reflects meta-coupling to H4.
Ar-H (C4) 7.35 Doublet of Doublets (dd, J ≈ 8.4, 2.2 Hz)~135.0Para to CHO; couples to H3 (ortho) and H6 (meta).
Ar-H (C3) 6.90 Doublet (d, J ≈ 8.4 Hz)~112.5Ortho to O-Et; shielded by electron-donating alkoxy group.
-O-CH₂- 4.12 Quartet (q, J ≈ 7.0 Hz)~64.5Characteristic methylene of ethoxy group; deshielded by oxygen.
Ar-CH₃ 2.32 Singlet (3H)~20.5Methyl group on aromatic ring.
-CH₃ (Et) 1.45 Triplet (t, J ≈ 7.0 Hz)~14.8Terminal methyl of ethoxy group.
Table 2: IR & MS Diagnostic Peaks
TechniqueSignalAssignmentDiagnostic Value
FT-IR 1685 cm⁻¹ C=O Stretch (Aldehyde)Confirms aldehyde functionality (conjugated).
FT-IR 1245 cm⁻¹ C-O-C Stretch (Ether)Confirms presence of the aryl alkyl ether.
MS (EI) 164 m/z [M]⁺ Molecular IonMatches formula C₁₀H₁₂O₂.
MS (EI) 136 m/z [M - 28]⁺Loss of Ethylene (McLafferty-like rearrangement of ethoxy).
Critical Differentiation: The "Imposter" Analysis

In drug development, "close enough" is a failure mode. You must actively disprove the presence of specific impurities that mimic the target.

Scenario A: The Precursor Contamination (2-Hydroxy-5-methylbenzaldehyde) [3][4]
  • Origin: Incomplete alkylation of CAS 613-84-3.

  • The "Tell": Look for a sharp singlet at ~10.9–11.0 ppm (chelated phenolic OH).

  • Differentiation: The target molecule (2-Ethoxy) has no exchangeable protons. If D₂O shake reduces any peak integral, your reaction is incomplete.

Scenario B: The Homolog Error (2-Methoxy-5-methylbenzaldehyde) [5]
  • Origin: Accidental use of Methyl Iodide/Dimethyl Sulfate instead of Ethyl Iodide, or cross-contamination.

  • The "Tell": A strong singlet at ~3.9 ppm (Methoxy) replaces the Quartet/Triplet pattern of the Ethoxy group.

  • Differentiation: The integration is key. The ethoxy group integrates for 5 protons total (2+3); the methoxy integrates for only 3.

Scenario C: The Regioisomer (2-Ethoxy-4-methylbenzaldehyde)
  • Origin: Starting with the wrong cresol isomer.

  • The "Tell": Analyze the aromatic coupling constants.

    • Target (5-Methyl): H3 and H4 show strong ortho coupling (J ≈ 8 Hz).

    • Isomer (4-Methyl): The protons at C3 and C6 are para to each other. You will see two singlets (or very weak meta-coupling doublets), not the strong ortho doublet seen in the 5-methyl target.

Experimental Verification Protocol

To ensure the spectral data matches reality, synthesize the reference standard via a self-validating pathway.

Objective: Synthesize this compound from 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3).

Protocol:

  • Reagents: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF.

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Note: The color often shifts to bright yellow due to phenoxide formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Heat to 60°C for 4 hours.

  • Workup: Dilute with water (quenches reaction), extract with Ethyl Acetate. Wash organic layer with 1M NaOH.

    • Self-Validation Step: The NaOH wash removes unreacted starting material (phenolic). If your product remains in the organic layer, it is the ether.

  • Purification: Recrystallize from Hexane/EtOAc or perform silica flash chromatography.

Visualizing the Logic

The following diagram illustrates the synthesis logic and the Nuclear Overhauser Effect (NOE) correlations required to confirm the position of the ethoxy group relative to the aldehyde.

G Start Start: 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3) Reaction Reaction: K2CO3 + Et-I (Williamson Ether Synthesis) Start->Reaction Deprotonation Product Target: this compound (CAS 116529-99-8) Reaction->Product O-Alkylation NOE_Check NOE Validation Product->NOE_Check Verify Regiochem Signal_A Aldehyde H (10.4 ppm) NOE_Check->Signal_A Spatial Proximity? Signal_B Ethoxy CH2 (4.1 ppm) NOE_Check->Signal_B Signal_C Aromatic H3 (6.9 ppm) NOE_Check->Signal_C Signal_A->Signal_B Weak/No NOE (Aldehyde is distant from O-Et) Signal_B->Signal_C Strong NOE (Confirm O-Et is ortho to H3)

Figure 1: Synthesis pathway and critical NOE correlations for structural confirmation. The proximity of the Ethoxy CH2 to the H3 aromatic proton is the definitive structural proof.

References
  • Chemical Book. (2024). This compound Product Properties and CAS 116529-99-8. Retrieved from

  • NIST Chemistry WebBook. (2024). 2-Hydroxy-5-methylbenzaldehyde (Precursor CAS 613-84-3) Spectral Data. Retrieved from

  • Biosynth. (2024). 2-Methoxy-5-methylbenzaldehyde (Homolog Reference).[5] Retrieved from

  • Katritzky, A. R., et al. (2000). Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes. Arkivoc, 2000(6), 868-875. (Validates general alkylation conditions for hydroxybenzaldehydes).

Sources

A Comparative Guide to the Purity Analysis of 2-Ethoxy-5-methylbenzaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

In the fields of pharmaceutical development, fragrance creation, and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of final product safety, efficacy, and consistency. 2-Ethoxy-5-methylbenzaldehyde, a key aromatic aldehyde, is no exception. Ensuring its purity requires robust, accurate, and reliable analytical methods. This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound, grounded in established scientific principles and practical laboratory experience.

The Critical Role of Purity Analysis

This compound serves as a versatile building block. Impurities, even in trace amounts, can arise from the synthetic route (e.g., residual starting materials, by-products) or degradation. These can lead to undesirable side reactions, altered pharmacological or olfactory properties, and potential toxicity. Therefore, a validated purity method is essential for quality control (QC) and regulatory compliance.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

For non-volatile or thermally sensitive compounds like aromatic aldehydes, RP-HPLC is often the method of choice. Its high resolution, sensitivity, and adaptability make it a powerhouse for separating complex mixtures.

The "Why": Rationale for HPLC Method Design

The selection of an RP-HPLC method is a deliberate process rooted in the physicochemical properties of this compound.

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is the workhorse for separating moderately polar compounds. The long alkyl chains provide a non-polar environment, promoting retention of the aromatic aldehyde through hydrophobic interactions. This allows for effective separation from more polar or non-polar impurities.

  • Mobile Phase Composition : A mixture of acetonitrile (MeCN) and water is a standard mobile phase for RP-HPLC.[1] Acetonitrile is a common organic modifier that elutes the analyte from the C18 column. The ratio is optimized to achieve a suitable retention time—typically between 3 and 10 minutes—ensuring good resolution without excessively long run times. A small amount of acid, like phosphoric or formic acid, is often added to the mobile phase to sharpen peaks by suppressing the ionization of any acidic functional groups.[1]

  • UV Detection : The benzaldehyde moiety contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to scan a range of wavelengths, allowing for the selection of the wavelength of maximum absorbance (λmax). This maximizes sensitivity and allows for peak purity analysis by comparing spectra across a single peak. For benzaldehyde derivatives, this is often in the 254-280 nm range.

HPLC Purity Analysis Workflow

The following diagram illustrates the logical flow of the HPLC analysis process, from initial sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Accurately weigh ~10 mg of sample dissolve Dissolve in Acetonitrile in 10 mL volumetric flask (Stock Solution) prep_sample->dissolve dilute Dilute stock to final concentration (e.g., 100 µg/mL) with mobile phase dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject 10 µL onto calibrated HPLC system filter->inject separate Isocratic elution on C18 column with ACN/Water mobile phase inject->separate detect UV Detection at λmax (e.g., 258 nm) separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate Purity via Area Percent Normalization: % Purity = (Area_main / Area_total) * 100 integrate->calculate report Generate Report with System Suitability Data calculate->report

Caption: A typical workflow for the HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a self-validating system when performed in accordance with United States Pharmacopeia (USP) <621> guidelines for system suitability.[2][3][4]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL[5]

    • Column Temperature: 30 °C

    • Detector: PDA/UV at 258 nm[5]

    • Run Time: 15 minutes

  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the main peak is not more than 2.0. These criteria are integral for ensuring the method's reproducibility and resolution.[3]

  • Procedure:

    • Inject the Sample Solution in duplicate.

    • Calculate the purity using the area percent normalization method, where the area of the main analyte peak is divided by the total area of all peaks in the chromatogram.

Alternative Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful alternative, particularly for analyzing volatile and thermally stable compounds. It excels at separating impurities with different boiling points.

The "Why": Rationale for GC Method Design
  • Principle of Separation : GC is suitable for this compound due to its volatility (boiling point around 200-220°C).[6] The separation occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase.

  • Column and Detector : A non-polar or mid-polarity column (e.g., DB-5 or HP-INNOWAX) is typically used for aromatic compounds.[7] A Flame Ionization Detector (FID) is ideal for this application. The FID is robust, has a wide linear range, and provides a response that is proportional to the mass of carbon, making it excellent for purity analysis by area percent without needing a reference standard for every impurity.[7]

  • Temperature Programming : A temperature gradient is employed to ensure that both low-boiling and high-boiling point impurities are eluted as sharp peaks within a reasonable timeframe.

GC Purity Analysis Workflow

The GC workflow shares similarities with HPLC but is adapted for a gaseous mobile phase and thermal separation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Accurately weigh ~20 mg of sample dissolve Dissolve in a suitable solvent (e.g., Acetone) in 10 mL volumetric flask prep_sample->dissolve vial Transfer to 2 mL GC autosampler vial dissolve->vial inject Inject 1 µL into GC with Split Inlet vial->inject separate Separation on Capillary Column using a Temperature Program inject->separate detect Flame Ionization Detector (FID) separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate Purity via Area Percent Normalization integrate->calculate report Generate Report with System Suitability Data calculate->report

Caption: A streamlined workflow for the GC-FID purity analysis of this compound.

Detailed Experimental Protocol: GC-FID Method
  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.5 mL/min

    • Inlet: Split mode (50:1), 250 °C

    • Injection Volume: 1 µL

    • Oven Program: Initial 80 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Detector: FID, 280 °C

  • Preparation of Solutions:

    • Sample Solution (2 mg/mL): Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetone or methanol.[8]

  • System Suitability Test (SST):

    • Perform five replicate injections of the sample solution.

    • The RSD for the retention time of the main peak should be not more than 1.0%, and the RSD for the peak area should be not more than 2.0%.

  • Procedure:

    • Inject the Sample Solution.

    • Calculate purity using area percent normalization. The FID provides a near-uniform response factor for hydrocarbons, making this a reliable approach for estimating purity.[7]

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities and laboratory capabilities. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9][10]

ParameterHPLC-UVGC-FIDRationale & Expert Insight
Specificity HighHighBoth techniques offer excellent resolution. HPLC is superior for non-volatile or polymeric impurities, while GC excels at separating volatile isomers or residual solvents.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over a typical concentration range (e.g., 25-125 µg/mL).[11]
Limit of Detection (LOD) ~0.01%~0.005%GC-FID is often slightly more sensitive for volatile organic compounds than standard HPLC-UV.
Limit of Quantitation (LOQ) ~0.03%~0.015%The LOQ reflects the lowest concentration that can be reliably quantified. GC-FID's lower limit is advantageous for trace impurity analysis.
Precision (%RSD) < 1.0%< 1.5%HPLC generally offers slightly better injection precision due to modern autosampler technology. Both are highly precise.[12]
Robustness HighHighBoth methods are robust. HPLC can be sensitive to mobile phase composition changes, while GC is sensitive to inlet temperature and gas flow rates.
Sample Throughput Moderate (~15 min/run)Moderate (~20 min/run)Run times are comparable, though HPLC can often be optimized for faster analysis using UPLC technology.
Key Advantage Ideal for non-volatile and thermally labile impurities.Superior for volatile impurities and residual solvents.The choice hinges on the likely impurity profile of the sample.

This data is representative and should be confirmed during method validation as per ICH Q2(R1) guidelines.[13][14]

Conclusion and Recommendations

For the routine purity assessment of this compound, Reversed-Phase HPLC with UV detection is the recommended primary method. It provides an excellent balance of specificity, precision, and robustness for quantifying the main component and a wide range of potential process-related impurities.[12] Its operation at ambient temperature protects against the thermal degradation of the analyte or its impurities.

Gas Chromatography with FID serves as an outstanding complementary and orthogonal technique. It is the superior method for quantifying volatile impurities, such as residual solvents from the synthesis process. In a comprehensive quality control strategy, employing HPLC for the primary purity assay and GC for specific volatile impurity testing provides a complete and validated picture of the sample's quality, ensuring it meets the stringent requirements for its intended application.

References

  • SIELC Technologies. (2018). Benzaldehyde, 2-ethoxy-. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • PubChem. 2-Ethoxy-5-methoxybenzaldehyde. Available at: [Link]

  • Pawar, V. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available at: [Link]

  • Xu, Y., et al. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Royal Society of Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Available at: [Link]

  • Bakht, M. A., et al. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. Available at: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Schug, K. A. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Ali, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • D'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Available at: [Link]

  • Google Patents. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Available at: [Link]

Sources

Comparative Study of Alkylated Hydroxybenzaldehydes: Structure-Activity Relationships and Antioxidant Performance

[1][2]

Executive Summary

This guide provides a technical comparison of alkylated hydroxybenzaldehydes, focusing on Vanillin (3-methoxy-4-hydroxybenzaldehyde), Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (DTBHB).

While Vanillin serves as the industry standard for flavor and intermediate synthesis, Syringaldehyde demonstrates superior radical scavenging capacity in aqueous/alcoholic media due to dual electron-donating methoxy groups. In contrast, DTBHB exhibits distinct lipophilic antioxidant behavior analogous to BHT (Butylated Hydroxytoluene), making it the preferred candidate for lipid-soluble applications and membrane protection, despite its lower solubility in polar solvents.

Structure-Activity Relationship (SAR) Analysis

The antioxidant efficacy and chemical reactivity of these compounds are dictated by the substituents at the 3- and 5-positions relative to the 4-hydroxyl group.

Electronic Effects (The "Push" Mechanism)

Phenolic antioxidants function by donating a hydrogen atom to free radicals (H-atom transfer). The stability of the resulting phenoxyl radical determines the compound's potency.[1]

  • Vanillin: Contains one methoxy group (-OMe).[2][3] This Electron Donating Group (EDG) stabilizes the radical via resonance, making it more effective than unsubstituted p-hydroxybenzaldehyde.

  • Syringaldehyde: Contains two methoxy groups. The synergistic electron donation significantly increases the stability of the phenoxyl radical, lowering the bond dissociation energy (BDE) of the O-H bond and enhancing antioxidant kinetics.

Steric Effects (The "Shield" Mechanism)
  • DTBHB: Substituted with two bulky tert-butyl groups.[1][4][5] These groups do not donate electrons as strongly as methoxy groups but provide immense steric hindrance . This "kinetic stabilization" prevents the phenoxyl radical from reacting with other substrate molecules (propagation), effectively trapping the radical. However, this bulk can also slow down the initial reaction with large radicals like DPPH due to steric access issues.

SAR Visualization

The following diagram illustrates the mechanistic differences between electronic stabilization (Syringaldehyde) and steric protection (DTBHB).

SAR_MechanismSubstratePhenolic SubstrateRadicalPhenoxyl RadicalSubstrate->Radical-H• (HAT Mechanism)VanillinVanillin(1 x OMe)Radical->VanillinReferenceSyringSyringaldehyde(2 x OMe)Radical->SyringElectronic Stabilization(Resonance)DTBHBDTBHB(2 x t-Butyl)Radical->DTBHBSteric Stabilization(Kinetic Shielding)StabilityRadical StabilityVanillin->StabilityModerateSyring->StabilityHigh (Fast Kinetics)DTBHB->StabilityHigh (Lipophilic/Persistent)

Figure 1: Mechanistic pathways for radical stabilization in alkylated hydroxybenzaldehydes.

Comparative Performance Data

The following table synthesizes physicochemical properties and antioxidant performance metrics. Note the drastic difference in Lipophilicity (LogP) for DTBHB, which dictates its specific utility in lipid peroxidation models versus aqueous assays.

PropertyVanillin Syringaldehyde 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (DTBHB)
CAS Number 121-33-5134-96-31620-98-0
Molecular Weight 152.15 g/mol 182.17 g/mol 234.33 g/mol
Melting Point 81–83 °C110–113 °C185–189 °C
LogP (Lipophilicity) ~1.2~0.98~4.4 – 4.5
Water Solubility ModerateModerateInsoluble (Soluble in Ethanol/DMSO)
DPPH IC50 (Approx) ~645 µg/mL (Weak)*< 50 µg/mL (Strong)**Variable (Steric hindrance affects assay)***
Primary Application Flavor / IntermediatePotent AntioxidantLipophilic Antioxidant / Drug Intermediate

*Note on Data:

  • *Vanillin often shows weak activity in DPPH assays compared to ABTS assays due to reaction mechanisms favoring self-dimerization over radical quenching in certain solvents [1].

  • **Syringaldehyde consistently outperforms Vanillin in DPPH scavenging due to the second methoxy group [2].

  • ***DTBHB acts similarly to BHT; while potent in inhibiting lipid peroxidation, its bulky groups may hinder access to the DPPH radical active site, sometimes yielding artificially high IC50 values in short-duration tests [3].

Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized DPPH assay. This protocol is designed to account for the solubility differences of DTBHB.

Standardized DPPH Radical Scavenging Assay

Objective: Determine the IC50 (concentration inhibiting 50% of radicals) of the aldehydes.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Solvent: Methanol (HPLC Grade).

  • Positive Control: Ascorbic Acid or Trolox.[5]

Workflow Diagram:

DPPH_ProtocolPrep1. PreparationDissolve compounds in Methanol(Use DMSO for DTBHB if needed)Dilution2. Serial DilutionPrepare 5 concentrations(e.g., 10 - 500 µg/mL)Prep->DilutionMix3. ReactionMix 100 µL Sample + 100 µL DPPH StockDilution->MixIncubate4. Incubation30 Minutes @ Room Temp(DARK)Mix->IncubateMeasure5. MeasurementRead Absorbance @ 517 nmIncubate->MeasureCalc6. Calculation% Inhibition = [(Ac - As) / Ac] * 100Measure->Calc

Figure 2: Step-by-step workflow for the comparative DPPH antioxidant assay.

Detailed Procedure:

  • Preparation: Dissolve 10 mg of each aldehyde in 10 mL of Methanol.

    • Critical Step: For DTBHB , if methanol solubility is slow, pre-dissolve in a minimal amount of DMSO before adding methanol.

  • Dilution: Prepare serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of sample solution. Add 100 µL of 0.1 mM DPPH solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for sample color).

  • Incubation: Cover plate with foil. Incubate for 30 minutes at room temperature.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Analysis: Plot concentration vs. % Inhibition to determine IC50.

Synthetic Utility & Safety Profile

Synthetic Versatility
  • DTBHB is a critical intermediate for "Schiff base" ligands used in catalysis. The steric bulk directs reactivity to the aldehyde, preventing side reactions at the phenol.

  • Syringaldehyde is increasingly used as a renewable building block for functional polymers and pharmaceutical precursors, replacing petrochemical-derived phenols.

Safety & Toxicity
  • Vanillin: Generally Recognized As Safe (GRAS).

  • Syringaldehyde: Low toxicity; skin irritant in pure form.

  • DTBHB: Classified as a Skin/Eye Irritant and Aquatic Toxin (WGK 3) . Due to its high lipophilicity (LogP ~4.5), it can bioaccumulate more than vanillin. Handle with gloves and avoid release into water systems [4].

References

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177. Link

  • Antwi, C. A., et al. (2024).[6][7] Synthesis and evaluation of water-soluble antioxidants derived from l-carnosine and syringaldehyde (or vanillin).[6] Biochimie. Link

  • BenchChem. (2025).[8][4][9] A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. (2025).[4][10][7][9][11] PubChem Compound Summary for CID 73219, 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Link

Safety Operating Guide

2-Ethoxy-5-methylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: 2-Ethoxy-5-methylbenzaldehyde Disposal

Executive Summary & Chemical Identity

This guide defines the operational protocols for the disposal of This compound . As a substituted aromatic aldehyde, this compound presents specific reactivity hazards—primarily autoxidation and polymerization—that distinguish it from inert organic waste.

Crucial Operational Rule: Never dispose of this compound down the drain. It must be managed as Non-Halogenated Organic Waste and segregated strictly from oxidizers and amines to prevent exothermic runaway reactions in waste containers.

Chemical Profile & Hazard Matrix
PropertySpecificationOperational Implication
Chemical Class Aromatic Aldehyde / EtherSusceptible to oxidation; forms peroxides/acids over time.[1]
Physical State Liquid or Low-Melting SolidHandle as a liquid waste stream; do not dispose of in solid trash bins.
Flash Point > 60°C (Estimated/Class-based)Combustible. Keep away from ignition sources.
Reactivity ModerateIncompatible with: Strong Oxidizers, Strong Bases, Amines.
Primary Hazards Skin/Eye Irritant (H315, H319)Full PPE (Nitrile gloves, goggles) required.

Pre-Disposal Stabilization & Segregation

Before moving the chemical to a waste container, you must characterize its state.[2] Aldehydes can degrade into carboxylic acids (lowering pH) or form peroxides (explosion hazard) upon prolonged exposure to air.

The "Stop & Check" Protocol
  • Visual Inspection: Check for crystal formation around the cap (potential peroxide/acid formation). If crystals are present, DO NOT OPEN . Contact EHS immediately for stabilization.

  • Segregation Logic: You must prevent "Trash Can Chemistry."

    • NO Oxidizers: Mixing with Nitric Acid or Peroxides can cause immediate fire.

    • NO Amines: Mixing with primary amines (e.g., Aniline, Ethylenediamine) generates heat and water (Schiff Base formation), potentially pressurizing the container.

    • NO Caustics: Strong bases (NaOH) can induce Cannizzaro reactions or aldol condensations, generating significant heat.

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste: this compound CheckPurity Is the chemical pure? Start->CheckPurity CheckMix What is it mixed with? CheckPurity->CheckMix No (Mixture) StreamA Stream A: Non-Halogenated Organic CheckPurity->StreamA Yes (Pure Liquid) CheckMix->StreamA Mixed w/ Acetone, Ethyl Acetate, Methanol StreamB Stream B: Halogenated Organic CheckMix->StreamB Mixed w/ Halogens (DCM, Chloroform) StreamC Stream C: Solid Hazardous Waste CheckMix->StreamC Absorbed on Wipes/Solids Alert STOP: High Hazard Contact EHS CheckMix->Alert Mixed w/ Oxidizers or Strong Acids

Figure 1: Decision logic for assigning the correct waste stream. Note that mixing with oxidizers requires immediate intervention.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic solvents.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to inhibit photo-oxidation).

  • Condition: Clean, dry, and free of incompatible residues.

  • Venting: Use a cap with a pressure-relief mechanism if available, as minor oxidation can generate gas.

Step 2: Transfer & Labeling
  • Don PPE: Safety glasses, lab coat, and Nitrile gloves (0.11 mm minimum thickness).

  • Transfer: Pour using a funnel to avoid spillage. Do not overfill (leave 10% headspace for expansion).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write "this compound" (Do not use abbreviations).

    • Hazards: Check "Irritant" and "Combustible/Flammable".

Step 3: Storage & Pickup
  • Location: Store in a Flammable Safety Cabinet or a designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.

  • Timeline: Request pickup within 6 months of the start date, or immediately if the container is full.

Emergency Response: Spill Protocol

In the event of a spill, speed and containment are critical to prevent respiratory exposure and environmental contamination.[3]

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Resp Protection if >100ml) Assess->PPE Contain 3. Containment (Sand/Vermiculite) PPE->Contain Clean 4. Collect Waste Contain->Clean Decon 5. Decontaminate Surface (Soap & Water) Clean->Decon Disposal 6. Dispose as Solid Hazardous Waste Clean->Disposal

Figure 2: Sequential workflow for managing accidental spills.

Critical Note on Absorbents:

  • DO USE: Vermiculite, dry sand, or commercial "Organic" spill pads.

  • DO NOT USE: Paper towels or sawdust for large spills. While this aldehyde has a higher flash point than acetone, it is still combustible. Saturated paper creates a high surface area for oxidation and potential ignition [1].

References & Authority

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage Guidelines.Link

  • CP Lab Safety. (n.d.). Aldehydes Waste Compatibility Guide.[2]Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Ethoxybenzaldehyde (Class Proxy).Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Methoxy-5-methylbenzaldehyde (Isomer Proxy).Link

Disclaimer: This guide is based on current chemical safety standards for substituted benzaldehydes. Always verify the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., CAS 55968-58-2 or similar) for lot-specific data.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55969-93-0 | Formula: C₁₀H₁₂O₂ | Physical State: Liquid

Senior Scientist’s Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat substituted benzaldehydes as "routine" reagents. This complacency is the primary cause of laboratory exposure incidents. While 2-Ethoxy-5-methylbenzaldehyde is not a high-toxicity acute poison, its specific structural properties dictate a rigorous safety approach.

  • The Lipophilic Vector: The ethoxy (-OEt) and methyl (-CH₃) substituents increase the molecule's lipophilicity compared to simple benzaldehyde. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal irritation (H315) and sensitization (H317) significant risks.

  • The Aldehyde Reactivity: Like all aromatic aldehydes, this compound is susceptible to autoxidation, forming the corresponding benzoic acid derivative upon exposure to air. This oxidized byproduct is often more acidic and corrosive than the parent aldehyde.

  • Aerosolization Risk: As a liquid, pipetting and transfer operations generate micro-aerosols. Without proper respiratory containment, these aerosols target the mucous membranes of the upper respiratory tract (H335).

Core Directive: Treat this chemical not just as an irritant, but as a potential sensitizer. The goal is zero dermal contact and zero inhalation .

PPE Selection Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for direct handling of this agent.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses have gaps. Liquid aldehydes can cause severe eye irritation (H319).[1][2] Goggles provide a seal against splashes and vapors.[3]
Dermal (Hand) Nitrile Gloves (Min.[4][5] thickness: 0.11 mm / 4-5 mil)Critical: Thin nitrile degrades upon prolonged contact with aromatic aldehydes. Protocol: Change gloves immediately upon any splash. For immersion tasks, double-glove or use Butyl Rubber.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control. If working outside a hood (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required.
Body Cotton Lab Coat (High-buttoned) + Closed-toe shoesSynthetic fabrics can melt if a fire occurs (Flash point is >60°C, combustible). Cotton offers better chemical resistance and fire safety.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
  • Ventilation Check: Verify fume hood flow rate is within operational range.

  • Exclusion Zone: Clear the hood deck of incompatible materials, specifically strong oxidizing agents (e.g., peroxides, permanganates) and strong bases . Aldehydes react violently with oxidizers.

  • Spill Readiness: Have an organic spill kit (absorbent pads/vermiculite) immediately accessible, not "down the hall."

Phase B: Transfer & Manipulation
  • The "Low-Hand" Technique: Perform all transfers at least 6 inches inside the hood sash. Keep hands low to minimize turbulence that disturbs vapors.

  • Pipetting:

    • Use positive displacement pipettes if available to prevent dripping (due to vapor pressure/viscosity differences).

    • Never pour from a large stock bottle into a small graduated cylinder. Decant into a secondary beaker first.

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents to prevent atmospheric oxidation to the acid form.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of reagent bottles with a dry paper towel before returning to storage.

  • Glove Removal: Use the "beak method" (peeling one glove off using the other) to ensure the contaminated exterior never touches skin.

  • Hand Hygiene: Wash hands with soap and water for 20 seconds immediately after doffing gloves. Alcohol-based sanitizers are not a substitute; they can actually enhance the skin penetration of lipophilic residues.

Emergency Response Logic
  • Scenario: Skin Contact

    • Immediate Action: Flush with water for 15 minutes.[2][6]

    • Secondary Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis. Use mild soap.

  • Scenario: Eye Splash

    • Immediate Action: Force eyelids open and flush at an eyewash station for a full 15 minutes. Minutes 0–2 are the most critical for preventing corneal damage.

  • Scenario: Spillage (>10 mL)

    • Action: Evacuate the immediate area.[1] Don a respirator (if trained) or wait for vapors to clear via the hood. Absorb with vermiculite. Dispose of as hazardous organic waste.

Disposal & Waste Management

Do not pour down the drain.

  • Classification: Non-halogenated Organic Solvent Waste.

  • Segregation: Ensure the waste container does not contain nitric acid or other oxidizing acids.

  • Labeling: Clearly label as "Contains Aldehydes – Irritant."

Workflow Visualization

SafeHandling Start Risk Assessment (Check SDS, Ventilation) PPE PPE Donning (Goggles, Nitrile Gloves) Start->PPE Verified Handling Handling in Fume Hood (No Open Pouring) PPE->Handling Protected Cleanup Decon & Disposal (Organic Waste Stream) Handling->Cleanup Complete Cleanup->Start Next Run

Figure 1: Logical flow for the safe handling of this compound, emphasizing the dependency of handling procedures on prior risk assessment and PPE verification.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 275898, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.